molecular formula C17H18N2 B1684406 Zln005 CAS No. 49671-76-3

Zln005

Cat. No.: B1684406
CAS No.: 49671-76-3
M. Wt: 250.34 g/mol
InChI Key: LQUNNCQSFFKSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUNNCQSFFKSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358473
Record name ZLN005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49671-76-3
Record name ZLN005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49671-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TQS-168
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zln005: A Deep Dive into its Mechanism of Action in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zln005 has emerged as a promising small-molecule therapeutic candidate for metabolic diseases, primarily type 2 diabetes. Its mechanism of action centers on the targeted activation of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of cellular energy metabolism. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, a summary of key quantitative data from preclinical studies, and detailed experimental protocols for researchers investigating this compound.

Core Mechanism of Action: PGC-1α Upregulation

This compound functions as a transcriptional regulator, selectively increasing the expression of PGC-1α in skeletal muscle.[1][2] This tissue-specific action is a key attribute, as it avoids the potential adverse effects of systemic PGC-1α activation, such as the promotion of hepatic gluconeogenesis.[1][3] In diabetic db/db mice, chronic administration of this compound has been shown to increase PGC-1α and its downstream target gene transcription in skeletal muscle, while paradoxically reducing their expression in the liver.[1][2][4]

The induction of PGC-1α in myotubes by this compound is dependent on the activation of AMP-activated protein kinase (AMPK).[1][4] this compound is proposed to activate AMPK by mildly uncoupling mitochondria, which in turn increases the cellular ADP-to-ATP ratio.[1][5] This activation is crucial, as the inhibition of AMPK attenuates the this compound-mediated increase in PGC-1α expression.[1] Furthermore, the stimulatory effect of this compound on the PGC-1α promoter is dependent on the myocyte enhancer factor 2 (MEF2) binding site.[1][3][6] In contrast, the p38 MAPK and CREBP signaling pathways do not appear to be involved in the action of this compound.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound in skeletal muscle and a typical experimental workflow for its evaluation.

This compound Signaling Pathway in Skeletal Muscle.
Experimental Workflow for this compound Evaluation.

Effects on Cellular Metabolism

The upregulation of PGC-1α by this compound in skeletal muscle initiates a cascade of beneficial metabolic effects:

  • Enhanced Mitochondrial Biogenesis: PGC-1α is a potent inducer of mitochondrial biogenesis.[4][7] this compound treatment has been shown to increase the expression of genes involved in this process, such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[7][8][9]

  • Increased Fatty Acid Oxidation: this compound stimulates the oxidation of fatty acids.[1][2][4] In L6 myotubes, a 24-hour treatment with 20 μmol/L this compound resulted in a 1.28-fold increase in palmitic acid oxidation.[1] This is consistent with the upregulation of fatty acid oxidation enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain acyl-CoA dehydrogenase (LCAD).[1][8]

  • Improved Glucose Uptake: this compound enhances glucose uptake in muscle cells, a critical factor in managing hyperglycemia.[1][2][4] Treatment of L6 myotubes with 20 μmol/L this compound for 24 hours led to a 1.8-fold improvement in glucose uptake.[1] This effect is mediated by the increased expression of the glucose transporter GLUT4.[1][10]

Preclinical Efficacy in Animal Models

In diabetic db/db mice, a model for type 2 diabetes, this compound has demonstrated significant therapeutic effects:

  • Improved Glycemic Control: Chronic administration of this compound lowered both random and fasting blood glucose levels.[10][11]

  • Enhanced Insulin Sensitivity: The compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity.[1][2][4]

  • Ameliorated Dyslipidemia: this compound treatment also led to the amelioration of dyslipidemia.[1][2][4]

  • Shift in Fuel Utilization: Indirect calorimetry studies showed a decrease in the respiratory exchange ratio (RER), indicating a metabolic shift towards increased fatty acid utilization for energy.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on L6 Myotubes

ParameterThis compound ConcentrationDurationResultReference
PGC-1α mRNA levels20 µmol/L24 h~3-fold increase[5]
Glucose Uptake20 µmol/L24 h1.8-fold increase[1]
Palmitic Acid Oxidation20 µmol/L24 h1.28-fold increase[1]
AMPK Phosphorylation2.5-20 µM24 hDose-dependent increase[11]

Table 2: In Vivo Effects of this compound in db/db Mice

ParameterThis compound DosageDurationResultReference
Fasting Blood Glucose15 mg/kg/day4 weeksSignificant decrease[11]
Random Blood Glucose15 mg/kg/day4 weeksSignificant decrease[11]
Respiratory Exchange Ratio (RER)15 mg/kg/day2 weeksDecrease, indicating a shift to fatty acid use[1][10]

Detailed Experimental Protocols

Cell Culture and Treatment
  • L6 Myotube Differentiation: L6 myoblasts are cultured in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.[1]

  • Primary Hepatocyte Isolation: Rat primary hepatocytes are isolated using a two-step collagenase perfusion method.[1]

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For cell treatments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel.[1][6]

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[8]

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-AMPK, PGC-1α, α-tubulin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][12]

Glucose Uptake Assay
  • Differentiated L6 myotubes are serum-starved for 3 hours.

  • The cells are then incubated with this compound or vehicle control for 24 hours.

  • Insulin (100 nmol/L) is added for the last 30 minutes of incubation as a positive control.

  • Glucose uptake is measured by adding 2-deoxy-D-[3H]glucose for a short period and then quantifying the incorporated radioactivity in the cell lysates.[1]

Fatty Acid Oxidation Assay
  • Differentiated L6 myotubes are treated with this compound or vehicle for 24 hours.

  • The cells are then incubated with a medium containing [14C]palmitic acid complexed to BSA.

  • The oxidation of palmitic acid is determined by measuring the amount of 14CO2 produced or the amount of radiolabel incorporated into acid-soluble metabolites.[1]

Animal Studies
  • Animal Model: Male db/db mice are commonly used as a model for type 2 diabetes and obesity.[1]

  • Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., 0.5% CMC-Na) and administered daily via oral gavage.[8][11]

  • Metabolic Monitoring: Blood glucose levels are monitored regularly from tail vein blood. Glucose tolerance and insulin tolerance tests are performed after a period of treatment. Indirect calorimetry can be used to assess whole-body energy expenditure and substrate utilization.[1]

Conclusion

This compound represents a targeted therapeutic approach for metabolic diseases by selectively activating the PGC-1α pathway in skeletal muscle. This leads to a coordinated improvement in mitochondrial function, glucose and lipid metabolism, and overall energy homeostasis. The preclinical data strongly support its potential as a novel treatment for type 2 diabetes. Further research and clinical development are warranted to translate these promising findings into therapeutic benefits for patients.

References

Zln005: A Deep Dive into its Role in Mitochondrial Biogenesis and Function

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zln005, a novel small-molecule activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), has emerged as a significant modulator of mitochondrial biogenesis and function.[1][2] This technical whitepaper provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in initiating signaling cascades that enhance mitochondrial health and cellular energy metabolism. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential across a spectrum of metabolic and age-related diseases.

Introduction to this compound

This compound is a small benzodiazepine molecule (C₁₇H₁₈N₂, molecular weight: 250.34) that selectively upregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[3][4] Its ability to activate PGC-1α transcriptionally positions it as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, including type 2 diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.[3][5][6][7] this compound's mechanism of action is tissue-specific, with pronounced effects observed in skeletal muscle and hepatocytes.[2][8]

Core Mechanism of Action: The PGC-1α Signaling Pathway

This compound exerts its effects primarily through the activation of the PGC-1α signaling pathway. This master coactivator orchestrates a complex network of transcription factors to stimulate mitochondrial biogenesis and enhance oxidative metabolism.

Activation of PGC-1α

This compound has been shown to increase the mRNA and protein levels of PGC-1α in various cell types, including L6 myotubes and human embryonic stem cell-derived cardiomyocytes (hESC-CMs).[5][9] This upregulation is, in part, dependent on the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5] this compound increases the ADP/ATP ratio, which in turn activates AMPK, leading to the increased expression of PGC-1α.[5]

Downstream Effectors of PGC-1α

Once activated, PGC-1α co-activates several nuclear respiratory factors (NRFs) and other transcription factors, leading to the expression of genes essential for mitochondrial function.

  • Nuclear Respiratory Factor 1 (NRF-1): PGC-1α potently co-activates NRF-1, a key transcription factor for nuclear-encoded mitochondrial proteins.[5][6]

  • Mitochondrial Transcription Factor A (TFAM): NRF-1, in turn, activates the expression of TFAM, which is crucial for the replication and transcription of mitochondrial DNA (mtDNA).[3][4][6]

This signaling cascade results in an increased number of mitochondria and an enhanced capacity for oxidative phosphorylation.

Zln005_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Expression AMPK->PGC1a NRF1 NRF-1 Activation PGC1a->NRF1 Ox_Metabolism Oxidative Metabolism PGC1a->Ox_Metabolism TFAM TFAM Expression NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Cell_Culture_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Zln005_Prep Prepare this compound Solution Cell_Seeding->Zln005_Prep Treatment Treat Cells with this compound Zln005_Prep->Treatment Incubation Incubate for 24-48h Treatment->Incubation Analysis Proceed to Analysis Incubation->Analysis

References

ZLN005: A Technical Guide to a Novel PGC-1α Transcriptional Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN005 is a novel small molecule that has emerged as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a compelling therapeutic target for a range of metabolic and mitochondrial-related diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of its mechanism of action to support further research and development efforts.

Discovery and Chemical Properties

This compound was identified through a high-throughput screening assay designed to discover compounds that could upregulate the transcription of the PGC-1α gene.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole
CAS Number 49671-76-3
Molecular Formula C₁₇H₁₈N₂
Molecular Weight 250.34 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO and ethanol

Mechanism of Action

This compound exerts its biological effects by modulating the PGC-1α signaling pathway. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK, in turn, increases the expression of PGC-1α. PGC-1α then co-activates nuclear respiratory factor 1 (NRF1), which subsequently activates mitochondrial transcription factor A (TFAM). This cascade leads to an increase in mitochondrial DNA replication and the expression of mitochondrial genes, ultimately resulting in enhanced mitochondrial biogenesis and function.[2][3] This signaling pathway is depicted in the diagram below.

ZLN005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PGC1a PGC-1α AMPK->PGC1a increases expression NRF1 NRF1 PGC1a->NRF1 co-activates Glucose_Uptake Glucose Uptake PGC1a->Glucose_Uptake FAO Fatty Acid Oxidation PGC1a->FAO TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: this compound signaling pathway leading to mitochondrial biogenesis.

Biological Activity and Therapeutic Potential

In vitro and in vivo studies have demonstrated the significant biological effects of this compound, highlighting its therapeutic potential for various conditions.

Metabolic Diseases

In cellular models, this compound has been shown to increase glucose uptake and fatty acid oxidation in L6 myotubes.[1] In diabetic db/db mice, oral administration of this compound (15 mg/kg/day) for 4 weeks resulted in reduced blood glucose levels, improved glucose tolerance, and increased insulin sensitivity.[4] These effects underscore its potential as a treatment for type 2 diabetes and other metabolic disorders.

Neuroprotection

This compound has also demonstrated neuroprotective effects. In models of perioperative neurocognitive disorders, this compound treatment reduced neuroinflammation and improved mitochondrial function in the hippocampus of mice.[5]

Other Potential Applications

The ability of this compound to enhance mitochondrial biogenesis suggests its potential utility in other conditions associated with mitochondrial dysfunction, such as certain types of kidney disease and ischemia-reperfusion injury.[6][7]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineConcentrationEffectReference
PGC-1α mRNA expressionL6 myotubes10 µMSignificant increase[1]
Glucose UptakeL6 myotubes20 µM~1.8-fold increase[1]
Fatty Acid OxidationL6 myotubes20 µM~1.3-fold increase[1]
AMPK ActivationL6 myotubes2.5-20 µMDose-dependent increase[8]

Table 2: In Vivo Efficacy of this compound in db/db Mice (15 mg/kg/day, p.o. for 4 weeks)

ParameterResultReference
Random Blood GlucoseSignificantly decreased[4]
Fasting Blood GlucoseSignificantly decreased[4]
Glucose ToleranceImproved[4]
Insulin SensitivityIncreased[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Chemical Synthesis of this compound

A general method for the synthesis of 2-aryl-1H-benzo[d]imidazoles involves the condensation of o-phenylenediamine with a substituted benzaldehyde. For this compound, this would involve the reaction of o-phenylenediamine with 4-(tert-butyl)benzaldehyde. A typical procedure is as follows:

  • Dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

  • Add sodium metabisulfite (Na₂S₂O₅) (0.5 eq) as an oxidizing agent.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole.

ZLN005_Synthesis Reactants o-phenylenediamine + 4-(tert-butyl)benzaldehyde Conditions Ethanol, Na₂S₂O₅ Reflux, 4-6h Product This compound Reactants->Product Condensation

Caption: Synthesis of this compound via condensation reaction.

PGC-1α Promoter Luciferase Reporter Assay

This assay is used to quantify the transcriptional activation of the PGC-1α promoter by this compound.

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing the PGC-1α promoter and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • Luciferase Activity Measurement:

    • After a further 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of this compound on glucose transport into muscle cells.

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Compound Treatment:

    • Treat the differentiated myotubes with this compound or vehicle for 24 hours.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with [³H]-2-deoxyglucose in KRH buffer for 10 minutes.

    • Stop the uptake by washing with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein content of each well.

Fatty Acid Oxidation Assay

This assay determines the effect of this compound on the rate of fatty acid metabolism.

  • Cell Culture and Treatment:

    • Culture and treat L6 myotubes with this compound as described for the glucose uptake assay.

  • Fatty Acid Oxidation Measurement:

    • Incubate the cells with [¹⁴C]-palmitic acid complexed to BSA for 2-4 hours.

    • Collect the cell culture medium and separate the ¹⁴CO₂ produced from the un-metabolized [¹⁴C]-palmitic acid using a trapping agent (e.g., hyamine hydroxide).

    • Measure the trapped ¹⁴CO₂ using a scintillation counter.

  • Data Analysis:

    • Normalize the rate of fatty acid oxidation to the total protein content.

Safety and Toxicology

Currently, there is limited publicly available information on the formal safety and toxicology studies of this compound. The initial in vivo studies in mice did not report any overt signs of toxicity at the effective doses.[4] However, comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and safety pharmacology, would be required for further clinical development.

Conclusion

This compound is a promising small molecule activator of PGC-1α with demonstrated efficacy in preclinical models of metabolic disease and neuroinflammation. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles and to explore its efficacy in a broader range of disease models.

References

Zln005: A Novel PGC-1α Transcriptional Regulator for the Treatment of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zln005 is a novel small-molecule compound that has emerged as a promising therapeutic candidate for type 2 diabetes. It acts as a potent transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of energy metabolism.[1][2] By selectively upregulating PGC-1α expression in skeletal muscle, this compound enhances mitochondrial biogenesis, increases fatty acid oxidation, and improves glucose uptake.[1][2] In preclinical studies using diabetic db/db mice, this compound demonstrated significant anti-diabetic effects, including improved glucose tolerance, enhanced insulin sensitivity, and amelioration of hyperglycemia and dyslipidemia.[1][2] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting PGC-1α in Skeletal Muscle

This compound's primary mechanism of action is the upregulation of PGC-1α gene expression, specifically in myotubes and skeletal muscle.[1][2] This tissue-selective action is advantageous as it avoids the potential adverse effects of systemic PGC-1α activation, such as in the liver where it can promote gluconeogenesis.[1][2] The induction of PGC-1α expression by this compound is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] The activation of PGC-1α by this compound is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[3]

Signaling Pathway of this compound in Skeletal Muscle

Zln005_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Transcription AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation PGC1a->FAO Glucose_Uptake Glucose Uptake (GLUT4) PGC1a->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Mitochondrial_Biogenesis->Insulin_Sensitivity FAO->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: this compound activates AMPK, leading to increased PGC-1α transcription and downstream metabolic benefits.

Preclinical Efficacy: In Vitro and In Vivo Data

In Vitro Effects in L6 Myotubes

This compound has been shown to dose-dependently increase PGC-1α mRNA levels in L6 myotubes, a rat skeletal muscle cell line.[1] This increase in PGC-1α expression translates to functional improvements in cellular metabolism, including enhanced glucose uptake and increased fatty acid oxidation.[1]

Parameter Treatment Result Reference
PGC-1α mRNA Expression20 µmol/L this compound for 24h3-fold increase[2]
Glucose Uptake20 µmol/L this compound for 24h1.8-fold improvement[1][2]
Palmitic Acid Oxidation20 µmol/L this compound for 24h1.28-fold increase[1][2]
In Vivo Efficacy in Diabetic db/db Mice

Chronic oral administration of this compound to diabetic db/db mice, a genetic model of obesity and type 2 diabetes, resulted in significant improvements in multiple metabolic parameters without affecting body weight or food intake.[1][2]

Parameter Treatment Result Reference
Random Blood Glucose15 mg/kg/day this compound for 4 weeksSignificant decrease[4]
Fasting Blood Glucose15 mg/kg/day this compound for 4 weeksSignificant decrease[4]
Glucose Tolerance (AUC)15 mg/kg/day this compound for 4 weeks~14% decrease[1]
Insulin Tolerance (AUC)15 mg/kg/day this compound for 5 weeks~18% decrease[1]
Pyruvate Tolerance (AUC)15 mg/kg/day this compound for 5 weeks16% decrease[1]
Plasma Triglycerides15 mg/kg/day this compound for 6 weeksSignificant decrease[1]
Plasma NEFAs15 mg/kg/day this compound for 6 weeksSignificant decrease[1]
Plasma Cholesterol15 mg/kg/day this compound for 6 weeksSignificant decrease[1]

Experimental Protocols

In Vitro Gene Expression Analysis in L6 Myotubes

This protocol outlines the methodology for assessing the effect of this compound on gene expression in a skeletal muscle cell line.

gene_expression_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Gene Expression Analysis L6_culture Culture L6 myoblasts in DMEM (10% FBS) Differentiation Induce differentiation to myotubes (DMEM with 2% horse serum) L6_culture->Differentiation Treatment Treat differentiated myotubes with this compound (e.g., 2.5-20 µM) or vehicle (DMSO) for 24h Differentiation->Treatment RNA_extraction Total RNA extraction Treatment->RNA_extraction cDNA_synthesis Reverse transcription to cDNA RNA_extraction->cDNA_synthesis qPCR Quantitative real-time PCR (qPCR) for PGC-1α and other target genes cDNA_synthesis->qPCR

Caption: Workflow for analyzing this compound's effect on gene expression in L6 myotubes.

Detailed Methodology:

  • Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation, the medium is switched to DMEM containing 2% horse serum for 4-6 days until myotubes are formed.[1]

  • Compound Treatment: Differentiated L6 myotubes are treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for a specified duration, typically 24 hours.[1][4]

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The concentration and purity of RNA are determined, and first-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using the synthesized cDNA, specific primers for the target genes (e.g., PGC-1α, GLUT4) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green). The relative mRNA expression levels are calculated using the comparative Ct method.

In Vivo Antidiabetic Efficacy Study in db/db Mice

This protocol describes the methodology for evaluating the long-term antidiabetic effects of this compound in a preclinical animal model.

Detailed Methodology:

  • Animal Model: Male C57BKS db/db mice (8 weeks old) and their lean littermates are used.[1] The animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is administered orally via gavage at a dose of 15 mg/kg/day for a period of 6 weeks. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., metformin 250 mg/kg/day) are included.[1]

  • Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels (random and fasting) are measured weekly from tail vein blood samples.[1]

  • Tolerance Tests:

    • Glucose Tolerance Test (GTT): Performed after 4 weeks of treatment. Following an overnight fast, mice are given an intraperitoneal (i.p.) injection of glucose (1.5 g/kg), and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]

    • Insulin Tolerance Test (ITT): Performed after 5 weeks of treatment. Following a 4-hour fast, mice are given an i.p. injection of insulin (1 unit/kg), and blood glucose is measured at various time points.[1]

    • Pyruvate Tolerance Test (PTT): Performed after 5 weeks of treatment. Following an overnight fast, mice are given an i.p. injection of sodium pyruvate (1.5 g/kg), and blood glucose is measured at various time points.[1]

  • Terminal Blood and Tissue Collection: At the end of the 6-week treatment period, animals are euthanized, and blood and tissues (e.g., skeletal muscle, liver) are collected for analysis of plasma lipids and gene expression.[1]

Clinical Development Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound has entered human clinical trials for type 2 diabetes or any other indication. The research appears to be in the preclinical phase, focusing on animal models of disease.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for type 2 diabetes with a distinct, tissue-selective mechanism of action. Its ability to upregulate PGC-1α in skeletal muscle leads to significant improvements in glucose homeostasis and lipid metabolism in preclinical models. The data presented in this guide underscore the potential of this compound as a drug candidate. Future research should focus on detailed toxicology and pharmacokinetic studies to support a potential Investigational New Drug (IND) application and the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.

References

Investigating the Tissue-Specific Effects of Zln005: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zln005 is a novel small molecule that has garnered significant attention as a potent and tissue-specific transcriptional activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α). As a master regulator of mitochondrial biogenesis and energy metabolism, PGC-1α represents a promising therapeutic target for a range of metabolic and age-related diseases. This technical guide provides a comprehensive overview of the tissue-specific effects of this compound, with a focus on its mechanism of action, quantitative effects on gene expression and metabolic function, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in academia and industry who are exploring the therapeutic potential of this compound and other PGC-1α activators.

Introduction

This compound has emerged as a key pharmacological tool for studying the physiological roles of PGC-1α and for exploring its therapeutic potential in various disease models. A key characteristic of this compound is its tissue-specific activity, with pronounced effects observed in skeletal muscle, heart, and kidney, and distinct responses in other tissues such as the liver and neurons.[1][2] This guide will delve into the molecular mechanisms underlying these tissue-specific effects and provide practical information for researchers to design and execute experiments to further investigate the compound's properties.

Mechanism of Action

The primary mechanism of action of this compound is the upregulation of PGC-1α transcription.[3] In skeletal muscle, this effect is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[2] The activation of AMPK by this compound appears to be dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[4] Downstream of PGC-1α, this compound treatment leads to the increased expression of a suite of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on gene expression, mitochondrial biogenesis, and metabolic parameters in various tissues and cell lines.

Table 1: Effects of this compound on Gene Expression in L6 Myotubes
GeneFold Change (vs. Control)This compound ConcentrationTreatment DurationReference
PGC-1α mRNA~3.020 µmol/L24 h[3]
GLUT4 mRNAIncreased10 µmol/L24 h[2]
NRF1 mRNAIncreased10 µmol/L24 h[2]
ERRα mRNAIncreased10 µmol/L24 h[2]
cox5b mRNAIncreased10 µmol/L24 h[2]
acyl-CoA oxidase mRNAIncreased10 µmol/L24 h[2]
Table 2: Effects of this compound on Metabolism in L6 Myotubes
ParameterFold Change (vs. Control)This compound ConcentrationTreatment DurationReference
Glucose Uptake~1.820 µmol/L24 h[3]
Palmitic Acid Oxidation~1.2820 µmol/L24 h[3]
Table 3: In Vivo Effects of this compound in db/db Mice (Gastrocnemius Muscle)
Gene/ParameterFold Change (vs. Vehicle)This compound DosageTreatment DurationReference
PGC-1α mRNASignificantly Increased15 mg/kg/day6 weeks[2]
GLUT4 mRNASignificantly Increased15 mg/kg/day6 weeks[2]
ERRα mRNASignificantly Increased15 mg/kg/day6 weeks[2]
cytochrome-c mRNASignificantly Increased15 mg/kg/day6 weeks[2]
cox5b mRNASignificantly Increased15 mg/kg/day6 weeks[2]
ATPase-F1α mRNASignificantly Increased15 mg/kg/day6 weeks[2]
MCAD mRNASignificantly Increased15 mg/kg/day6 weeks[2]
Mitochondrial DNA~1.3115 mg/kg/day6 weeks[2]
AMPK PhosphorylationIncreased15 mg/kg/day6 weeks[2]
ACC PhosphorylationIncreased15 mg/kg/day6 weeks[2]
Table 4: Tissue-Specific Effects of this compound on PGC-1α Expression
Tissue/Cell TypeEffect on PGC-1α mRNAReference
L6 Myotubes (in vitro)Increased[2]
Rat Primary Hepatocytes (in vitro)No significant change[2]
db/db Mouse Gastrocnemius Muscle (in vivo)Increased[2]
db/db Mouse Liver (in vivo)No significant change or slight decrease[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and Treatment (L6 Myotubes)
  • Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Once cells reach 80-90% confluency, induce differentiation into myotubes by switching to DMEM containing 2% horse serum. Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in differentiation medium to the desired final concentration (e.g., 10-20 µM). The final DMSO concentration should not exceed 0.1%. Treat the differentiated L6 myotubes for the specified duration (e.g., 24 hours).

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Following this compound treatment, wash the L6 myotubes with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the extracted RNA using a spectrophotometer. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes: 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: A typical thermal cycling protocol is as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., β-actin or GAPDH). Calculate the relative gene expression using the 2-ΔΔCt method.

Glucose Uptake Assay
  • Cell Preparation: Differentiate L6 myotubes in 24-well plates as described above.

  • Starvation: Prior to the assay, serum-starve the myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) supplemented with 0.1% bovine serum albumin (BSA).

  • This compound and Insulin Treatment: Treat the cells with the desired concentration of this compound in KRH buffer for the specified duration. As a positive control, treat a separate set of wells with 100 nM insulin for the final 30 minutes of the incubation period.

  • Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) to each well. Incubate for 10 minutes at 37°C.

  • Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells in 0.5 M NaOH.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the protein concentration of each well.

Fatty Acid Oxidation Assay
  • Cell Preparation: Differentiate L6 myotubes in 6-well plates.

  • Pre-incubation: Wash the cells with PBS and pre-incubate for 30 minutes at 37°C in DMEM containing 0.5% BSA and the desired concentration of this compound.

  • Oxidation Reaction: Initiate the fatty acid oxidation reaction by adding [14C]palmitic acid (0.5 µCi/mL) complexed to BSA to the medium. Incubate for 2 hours at 37°C.

  • Collection of 14CO2: Place a small filter paper soaked in 1 M NaOH in the cap of each well to trap the released 14CO2.

  • Termination: Stop the reaction by adding 0.5 mL of 1 M perchloric acid to each well.

  • Quantification: Transfer the filter papers to scintillation vials, add scintillation cocktail, and measure the radioactivity. Normalize the counts to the protein concentration of each well.

In Vivo Studies in db/db Mice
  • Animal Model: Use male C57BKS-Leprdb/Leprdb (db/db) mice, a model of type 2 diabetes, and their lean littermates as controls.

  • This compound Administration: Administer this compound orally by gavage at a dose of 15 mg/kg body weight per day for 6 weeks. Prepare the this compound suspension in a vehicle such as 0.5% methylcellulose.

  • Metabolic Measurements: Monitor blood glucose levels and body weight regularly throughout the study. At the end of the treatment period, perform glucose and insulin tolerance tests.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., gastrocnemius muscle, liver) for further analysis (e.g., qPCR, Western blotting, mitochondrial DNA quantification).

Mitochondrial DNA (mtDNA) Quantification
  • DNA Extraction: Extract total DNA from tissues or cells using a commercial DNA extraction kit.

  • qPCR: Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., COX1) and a nuclear-encoded gene (e.g., β-actin or B2M).

  • Data Analysis: Calculate the relative mtDNA copy number by determining the ratio of the mitochondrial gene copy number to the nuclear gene copy number using the ΔCt method.

Visualization of Signaling Pathways and Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed in this guide.

This compound Signaling Pathway in Skeletal Muscle

Zln005_Signaling_Skeletal_Muscle This compound This compound AMPK AMPK This compound->AMPK activates PGC1a_promoter PGC-1α Promoter (MEF2 site) AMPK->PGC1a_promoter activates PGC1a PGC-1α PGC1a_promoter->PGC1a increases transcription NRF1 NRF1 PGC1a->NRF1 co-activates FAO_Genes Fatty Acid Oxidation Genes PGC1a->FAO_Genes upregulates Glucose_Uptake Glucose Uptake (GLUT4) PGC1a->Glucose_Uptake enhances TFAM TFAM NRF1->TFAM activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis promotes

Caption: this compound signaling cascade in skeletal muscle.

Experimental Workflow for In Vitro Analysis of this compound

In_Vitro_Workflow Start Start: L6 Myoblast Culture Differentiation Differentiation to Myotubes (2% Horse Serum, 4-6 days) Start->Differentiation Treatment This compound Treatment (e.g., 10-20 µM, 24h) Differentiation->Treatment Analysis Downstream Analysis Treatment->Analysis qPCR qPCR (Gene Expression) Analysis->qPCR Glucose_Uptake Glucose Uptake Assay Analysis->Glucose_Uptake FAO Fatty Acid Oxidation Assay Analysis->FAO mtDNA mtDNA Quantification Analysis->mtDNA

Caption: In vitro experimental workflow for this compound.

Logical Relationship of this compound's Tissue-Specific Effects

Tissue_Specificity This compound This compound Skeletal_Muscle Skeletal Muscle + AMPK Activation + PGC-1α Expression + Glucose Uptake + Fatty Acid Oxidation This compound->Skeletal_Muscle Liver Liver - No significant AMPK Activation - No change in PGC-1α Expression This compound->Liver Kidney Kidney + PGC-1α Activation - Ameliorates Fibrosis This compound->Kidney Cardiomyocytes Cardiomyocytes + PGC-1α Expression + Mitochondrial Maturation This compound->Cardiomyocytes Neurons Neurons + PGC-1α Expression - Neuroprotective Effects This compound->Neurons

Caption: Tissue-specific effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the tissue-specific roles of PGC-1α and holds therapeutic promise for metabolic diseases. Its distinct effects in different tissues underscore the complexity of PGC-1α regulation and signaling. This technical guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation into the promising therapeutic applications of this compound. Future research should continue to explore the precise molecular determinants of its tissue specificity and evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

ZLN005: A Deep Dive into its Impact on Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate balance of cellular energy homeostasis is fundamental to cell function and overall organismal health. Dysregulation of this balance is a hallmark of numerous metabolic diseases, including type 2 diabetes and obesity. The transcriptional coactivator Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α) has emerged as a master regulator of energy metabolism, orchestrating mitochondrial biogenesis, glucose and fatty acid metabolism, and adaptive thermogenesis.[1] The small molecule ZLN005 has been identified as a potent transcriptional regulator of PGC-1α, exhibiting promising therapeutic effects in preclinical models of metabolic disease.[2][1] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its profound impact on cellular energy homeostasis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Upregulation of PGC-1α via AMPK Activation

This compound exerts its effects primarily by increasing the transcription of the Ppargc1a gene, which encodes PGC-1α.[2][1] This is not a direct interaction with the PGC-1α protein itself, but rather an upstream regulation of its expression. The key signaling pathway implicated in this compound-mediated PGC-1α induction is the AMP-activated protein kinase (AMPK) pathway.[2]

This compound treatment in L6 myotubes leads to the activation of AMPK, evidenced by increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[2] The activation of AMPK by this compound is thought to be a consequence of a mild increase in the cellular ADP:ATP ratio, suggesting an effect on mitochondrial respiration.[2] Once activated, AMPK can promote the expression of PGC-1α. The induction of PGC-1α expression by this compound is dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[2]

Interestingly, the effect of this compound on PGC-1α expression is tissue-specific. While it robustly increases PGC-1α mRNA levels in skeletal muscle cells (L6 myotubes), it has no such effect in primary rat hepatocytes. This selective action in muscle tissue is a key feature that contributes to its beneficial metabolic effects.

ZLN005_Signaling_Pathway cluster_cell Myotube cluster_effects Downstream Effects This compound This compound Mitochondria Mitochondria This compound->Mitochondria Mildly uncouples AMPK AMPK Mitochondria->AMPK ↑ ADP:ATP ratio pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a_promoter PGC-1α Promoter (MEF2 site) pAMPK->PGC1a_promoter Activates transcription PGC1a_mRNA PGC-1α mRNA PGC1a_promoter->PGC1a_mRNA Transcription PGC1a_protein PGC-1α Protein PGC1a_mRNA->PGC1a_protein Translation Mito_Biogenesis Mitochondrial Biogenesis PGC1a_protein->Mito_Biogenesis FAO Fatty Acid Oxidation PGC1a_protein->FAO Glucose_Uptake Glucose Uptake (GLUT4) PGC1a_protein->Glucose_Uptake

Figure 1: this compound signaling pathway in skeletal muscle cells.

Impact on Cellular Metabolism

The this compound-induced upregulation of PGC-1α in skeletal muscle triggers a cascade of events that collectively enhance cellular energy metabolism.

Enhanced Mitochondrial Biogenesis and Function

PGC-1α is a master regulator of mitochondrial biogenesis.[3][4] this compound treatment leads to increased expression of downstream targets of PGC-1α that are critical for mitochondrial function and biogenesis, including nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[3][4][5] This results in an increase in mitochondrial mass and DNA content.[3][5] Functionally, this translates to improved mitochondrial respiration and ATP production.[5][6]

Increased Glucose Uptake and Utilization

A key beneficial effect of this compound in the context of metabolic disease is its ability to stimulate glucose uptake in skeletal muscle cells.[2] This effect is dose-dependent and is associated with the increased expression of Glucose Transporter Type 4 (GLUT4), a downstream target of PGC-1α.[2][7]

Promotion of Fatty Acid Oxidation

In addition to enhancing glucose metabolism, this compound also promotes the oxidation of fatty acids. This is a direct consequence of PGC-1α upregulating the expression of genes involved in fatty acid oxidation (FAO).[2]

Quantitative Effects of this compound

The following tables summarize the quantitative data reported in the literature on the effects of this compound in various experimental models.

Table 1: Effects of this compound on Gene Expression in L6 Myotubes

GeneThis compound ConcentrationTreatment DurationFold Change vs. ControlReference
PGC-1α mRNA10 µmol/L24 h~2.5[2]
PGC-1α mRNA20 µmol/L24 h~3.0[2]
GLUT4 mRNA10 µmol/L24 hIncreased[7]
NRF1 mRNA10 µmol/L24 hIncreased[7]
TFAM mRNA10 µM48 hUpregulated[8]
MFN1 mRNA10 µM48 hIncreased[8]

Table 2: Metabolic Effects of this compound in L6 Myotubes

ParameterThis compound ConcentrationTreatment DurationFold Change vs. ControlReference
Glucose Uptake20 µmol/L24 h1.8[2]
Palmitic Acid Oxidation20 µmol/L24 h1.28[2]

Table 3: In Vivo Effects of this compound in db/db Mice

ParameterThis compound DosageTreatment DurationObservationReference
Fasting Blood Glucose15 mg/kg/day4 weeksSignificantly reduced[9]
Glucose Tolerance15 mg/kg/day4 weeksImproved[1]
Insulin Sensitivity15 mg/kg/day5 weeksImproved[1]
Pyruvate Tolerance15 mg/kg/day5 weeksImproved[1]
PGC-1α mRNA (Skeletal Muscle)Chronic administration-Increased[2][1]
PGC-1α mRNA (Liver)Chronic administration-Reduced[2][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to assess the levels of total and phosphorylated proteins, such as AMPK and ACC, as well as the expression of PGC-1α.

Western_Blot_Workflow start Start: Cell/Tissue Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE Gel Electrophoresis protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with 5% Non-fat Milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAMPK) blocking->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end End: Data Analysis detection->end

Figure 2: General workflow for Western blotting.

1. Lysate Preparation:

  • Wash cells with ice-cold PBS.[10]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.[10]

  • Centrifuge to pellet cell debris and collect the supernatant.[10]

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.[11]

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.[11]

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-PGC-1α) overnight at 4°C.[12]

  • Wash the membrane three times with TBST.[10]

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Wash the membrane three times with TBST.[10]

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is employed to quantify the mRNA levels of Ppargc1a and its downstream target genes.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Mini Kit).[13]

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.[13]

2. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers.[11]

  • Perform the qPCR using a real-time PCR system.

3. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to a housekeeping gene such as GAPDH.[11]

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

1. Cell Treatment:

  • Seed L6 myotubes in 24-well plates and differentiate them.

  • Treat the cells with this compound at various concentrations for 24 hours.[2]

2. Glucose Uptake Measurement:

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate the cells with KRH buffer containing 2-deoxy-D-[3H]glucose for a defined period.

  • Terminate the uptake by washing with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Therapeutic Potential and Future Directions

The ability of this compound to selectively target PGC-1α in skeletal muscle and thereby improve glucose and lipid metabolism makes it a highly attractive therapeutic candidate for metabolic diseases.[1] Its beneficial effects on glucose tolerance, insulin sensitivity, and dyslipidemia in diabetic animal models underscore its potential for the treatment of type 2 diabetes.[1]

Beyond metabolic diseases, the role of this compound in promoting mitochondrial biogenesis and function suggests its potential utility in other conditions characterized by mitochondrial dysfunction, such as neurodegenerative diseases and certain cardiovascular disorders.[4][14]

Future research should focus on elucidating the precise molecular mechanisms underlying the tissue-specific action of this compound. Furthermore, comprehensive preclinical and clinical studies are warranted to evaluate the long-term efficacy and safety of this compound as a novel therapeutic agent for metabolic and mitochondrial-related diseases.

References

Zln005: A Novel PGC-1α Activator for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Preclinical Evidence and Therapeutic Potential

Abstract

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is mitochondrial dysfunction, which leads to energy deficits, oxidative stress, and neuronal cell death. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and cellular energy metabolism, making it a prime therapeutic target. Zln005, a novel small-molecule transcriptional regulator, has emerged as a potent activator of PGC-1α. This document provides a comprehensive technical overview of the preclinical evidence supporting this compound's potential in treating neurodegenerative disorders, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction

This compound is a benzimidazole derivative (C₁₇H₁₈N₂) identified through high-throughput screening for compounds that can increase the transcription of the PGC-1α gene.[1][2] Its primary mechanism of action involves the upregulation of PGC-1α, which subsequently activates a cascade of downstream targets to enhance mitochondrial function and cellular resilience.[3][4] Preclinical studies have demonstrated its protective effects in various models of cellular stress and disease, including ischemia-reperfusion injury in the brain, heart, and kidney.[2][3][5] Recent research has specifically highlighted its neuroprotective, anti-inflammatory, and mitochondrial-enhancing properties, suggesting significant therapeutic potential for a range of neurological conditions.[6][7][8]

Mechanism of Action: The PGC-1α Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of the PGC-1α signaling pathway. PGC-1α is a transcriptional coactivator that interfaces with multiple transcription factors to regulate cellular energy metabolism.

Upstream Activation: Studies suggest that this compound's induction of PGC-1α expression may involve the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][9]

Core Pathway: Upon activation by this compound, PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). This complex then binds to the promoter of mitochondrial transcription factor A (TFAM).[3][8]

Downstream Effects: TFAM is a crucial factor that translocates to the mitochondria and drives the replication and transcription of mitochondrial DNA (mtDNA).[3][10] This process leads to:

  • Mitochondrial Biogenesis: An increase in the number and mass of mitochondria, enhancing the cell's capacity for oxidative phosphorylation (OXPHOS).[3][4][8]

  • Upregulation of Antioxidant Genes: Increased expression of antioxidant enzymes such as superoxide dismutase 1 (SOD1) and heme oxygenase-1 (HO-1), which combat oxidative stress.[5]

  • Reduced Neuroinflammation: Attenuation of inflammatory responses by decreasing the production of pro-inflammatory cytokines like IL-6 and IL-1β.[6][7]

The culmination of these effects is improved mitochondrial homeostasis, increased ATP production, reduced reactive oxygen species (ROS) accumulation, and enhanced neuronal survival under pathological conditions.[6][7]

Zln005_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core PGC-1α Pathway cluster_downstream Downstream Neuroprotective Effects This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α (Transcription) AMPK->PGC1a Induces NRF1 NRF-1/2 PGC1a->NRF1 Co-activates Antioxidant Antioxidant Gene Expression (SOD1, HO-1) PGC1a->Antioxidant AntiInflammatory Reduced Neuroinflammation (↓ IL-6, IL-1β) PGC1a->AntiInflammatory TFAM TFAM NRF1->TFAM Activates Transcription MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes from key in vivo and in vitro studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Ischemic Stroke (tMCAO)

Parameter Vehicle Control (tMCAO) This compound (2.5 mg/kg) Outcome Reference
Infarct Volume (%) ~40% ~20% Significant Reduction [5][11]
Neurological Deficit Score ~3.5 ~2.0 Significant Improvement [5][11]
PGC-1α mRNA (fold change) 1.0 ~2.5 Upregulation [11][12]
SOD1 mRNA (fold change) 1.0 ~1.8 Upregulation [5]

| HO-1 mRNA (fold change) | 1.0 | ~2.2 | Upregulation |[5] |

Table 2: In Vivo Effects of this compound in a Mouse Model of Perioperative Neurocognitive Disorders (PND)

Parameter Surgery Group This compound (7.5 mg/kg/d) Outcome Reference
IL-6 (pg/mg protein) ~120 ~75 Significant Reduction [6][7]
IL-1β (pg/mg protein) ~140 ~80 Significant Reduction [6][7]
Hippocampal ATP (pmol/mg) ~200 ~350 Significant Increase [6]
Hippocampal ROS (fold change) ~1.8 ~1.1 Significant Reduction [6]
PGC-1α Protein (fold change) ~0.4 ~0.9 Upregulation [6][7]

| NRF-1 Protein (fold change) | ~0.5 | ~1.0 | Upregulation |[6][7] |

Table 3: In Vitro Effects of this compound on Neuronal and Muscle Cells

Cell Type / Model Treatment Parameter Result Reference
PC12 Cells (OGD Model) This compound (10 µM) Cell Viability Significant Protection [5][11]
L6 Myotubes This compound (20 µM) PGC-1α mRNA ~3.5-fold increase [1][9]
L6 Myotubes This compound (20 µM) Glucose Uptake ~1.8-fold increase [1][9]
hESC-Cardiomyocytes This compound (10 µM) PGC-1α mRNA ~2.5-fold increase [4]

| hESC-Cardiomyocytes | this compound (10 µM) | TFAM mRNA | ~2.0-fold increase |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this compound research.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
  • Objective: To model ischemic stroke and evaluate the neuroprotective effects of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal.

    • Perform a midline neck incision to expose the common carotid artery (CCA).

    • Introduce a 4-0 monofilament nylon suture into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

    • After a 2-hour occlusion period, withdraw the suture to allow for reperfusion.

  • This compound Administration: Administer this compound (e.g., 2.5 mg/kg) or vehicle intravenously at 2, 4, or 6 hours after the onset of ischemia.[5][11]

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-tMCAO on a 0-4 scale.[5]

    • Infarct Volume Measurement: At 24 hours, sacrifice the animals, slice the brains, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area appears white, while viable tissue is red. Calculate the volume using imaging software.[11]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
  • Objective: To simulate ischemic injury in a neuronal cell line.

  • Cell Line: Differentiated PC12 cells (a rat pheochromocytoma cell line).

  • Procedure:

    • Culture PC12 cells in standard medium.

    • To induce OGD, replace the culture medium with glucose-free DMEM.

    • Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 2 hours.

    • Terminate OGD by returning cells to normal glucose-containing medium and re-oxygenating in a standard incubator for 22 hours.

  • This compound Treatment: Apply this compound (e.g., 10 µM) to the culture medium during the reoxygenation phase.[5][11]

  • Outcome Measures:

    • Cell Viability: Assess using an LDH release assay or MTT assay according to the manufacturer's instructions.[11]

    • Gene Expression Analysis: Extract total RNA and perform real-time quantitative PCR (qRT-PCR) to measure the mRNA levels of PGC-1α and its target genes.[5]

Experimental_Workflow cluster_invivo In Vivo: tMCAO Stroke Model cluster_invitro In Vitro: OGD Neuronal Model tMCAO 1. Induce Ischemia (tMCAO in Rats) Treat_InVivo 2. Administer this compound (IV Injection) tMCAO->Treat_InVivo Assess_InVivo 3. Assess Outcomes (24h) - Neurological Score - Infarct Volume (TTC) - Gene Expression (qRT-PCR) Treat_InVivo->Assess_InVivo OGD 1. Induce Injury (OGD in PC12 Cells) Treat_InVitro 2. Administer this compound (During Reoxygenation) OGD->Treat_InVitro Assess_InVitro 3. Assess Outcomes (22h) - Cell Viability (LDH/MTT) - Gene Expression (qRT-PCR) Treat_InVitro->Assess_InVitro

Gene and Protein Expression Analysis
  • Objective: To quantify changes in the PGC-1α pathway components.

  • Protocols:

    • Quantitative Real-Time PCR (qRT-PCR):

      • Isolate total RNA from brain tissue or cell lysates using a suitable reagent (e.g., TRIzol).

      • Synthesize cDNA using a reverse transcription kit.

      • Perform real-time PCR using SYBR Green Master Mix and primers specific for target genes (e.g., PGC-1α, NRF-1, TFAM, SOD1, HO-1) and a housekeeping gene (e.g., GAPDH) for normalization.[11]

    • Western Blotting:

      • Prepare protein lysates from hippocampal tissue or cells.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against target proteins (e.g., PGC-1α, NRF-1, β-actin).

      • Incubate with a corresponding HRP-conjugated secondary antibody.

      • Visualize bands using an enhanced chemiluminescence (ECL) system and quantify band density with imaging software.[7]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound for neurodegenerative disorders. By activating the PGC-1α signaling pathway, this compound enhances mitochondrial biogenesis, boosts antioxidant defenses, and reduces neuroinflammation. These mechanisms directly counteract the core pathologies underlying neuronal damage in conditions like ischemic stroke and cognitive decline.[5][6]

Future research should focus on:

  • Chronic Disease Models: Evaluating the efficacy of this compound in long-term, progressive models of Alzheimer's and Parkinson's diseases.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the distribution and central nervous system availability of this compound.

  • Safety and Toxicology: Conducting comprehensive safety studies to pave the way for potential clinical trials.

This compound represents a promising, mechanism-based therapeutic strategy that targets a central node of cellular metabolism and survival. Further development of this compound could offer a novel approach to treating a range of devastating neurodegenerative diseases.

References

Methodological & Application

ZLN005 In Vivo Experimental Protocols: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ZLN005 is a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a promising therapeutic target for metabolic diseases and conditions associated with mitochondrial dysfunction.[1][3] this compound has been shown to selectively increase the expression of PGC-1α in muscle cells and skeletal muscle, leading to beneficial effects in preclinical models of type 2 diabetes, renal fibrosis, neurocognitive disorders, and ischemia-reperfusion injury.[1][4][5][6] This document provides detailed application notes and protocols for in vivo studies using this compound, aimed at assisting researchers in designing and executing their experiments.

Mechanism of Action & Signaling Pathway

This compound upregulates PGC-1α expression primarily through the activation of AMP-activated protein kinase (AMPK).[1][7] This activation appears to be dependent on the MEF2 binding site in the PGC-1α promoter.[7] The increased expression of PGC-1α leads to the coactivation of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM).[8][9] This cascade ultimately enhances mitochondrial biogenesis, fatty acid oxidation, and cellular antioxidant defenses.[1][3][10]

Below is a diagram illustrating the proposed signaling pathway of this compound.

ZLN005_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a_promoter PGC-1α Promoter (MEF2 site) AMPK->PGC1a_promoter Activates Transcription PGC1a PGC-1α PGC1a_promoter->PGC1a Upregulates Expression NRF1 NRF-1 PGC1a->NRF1 Coactivates TFAM TFAM PGC1a->TFAM Coactivates FAO Fatty Acid Oxidation PGC1a->FAO Antioxidant_Defense Antioxidant Defense PGC1a->Antioxidant_Defense Mitochondrial_Biogenesis Mitochondrial Biogenesis NRF1->Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDisease/ConditionDosageAdministration RouteDurationReference
db/db MiceType 2 Diabetes15 mg/kg/dayOral gavage6 weeks[1]
C57BL/6J MiceUnilateral Ureteral Obstruction (Renal Fibrosis)40 mg/kg/dayIntragastric1 week[11]
C57BL/6 MicePerioperative Neurocognitive Disorders5 or 7.5 mg/kg/dayIntraperitoneal injection7 days (3 days pre-op to 3 days post-op)[5]
C57BL/6J MiceIschemia-Reperfusion Kidney Injury3, 6, or 12 mg/kgIntraperitoneal injectionSingle dose 24h before sacrifice[6]
RatsTransient Middle Cerebral Artery Occlusion (Ischemic Stroke)Not specifiedIntravenous2, 4, or 6 hours after ischemia onset[10]

Table 2: Pharmacokinetic and Pharmacodynamic Effects of this compound

ParameterAnimal ModelDosageObservationReference
Plasma Concentrationdb/db Mice15 mg/kg (single oral dose)Peak concentration reached around 2 hours[1]
Muscle Tissue Concentrationdb/db Mice15 mg/kg (single oral dose)Stable at ~3-4 μmol/L over 4 hours[1]
Blood Glucosedb/db Mice15 mg/kg/day (4 weeks)Significant decrease in random and fasting blood glucose[12]
PGC-1α mRNA (Skeletal Muscle)db/db Mice15 mg/kg/day (6 weeks)Increased transcription[1]
PGC-1α mRNA (Liver)db/db Mice15 mg/kg/day (6 weeks)Reduced transcription[1]
PGC-1α and CPT-1α protein (Kidney)C57BL/6J Mice3, 6, 12 mg/kg (single IP dose)Dose-dependent increase[6]
IL-6 and IL-1β (Hippocampus)C57BL/6 Mice5 or 7.5 mg/kg/day (7 days)Reduced expression after surgery[5]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Evaluation of this compound in a Type 2 Diabetes Mouse Model

Objective: To assess the chronic anti-diabetic efficacy of this compound.

Animal Model: Male C57BKS db/db mice (8 weeks old) and their lean littermates.[1]

Materials:

  • This compound

  • Vehicle: 0.5% methylcellulose[1]

  • Oral gavage needles

  • Blood glucose meter and strips

  • Standard laboratory animal diet and housing

Experimental Workflow:

Type2_Diabetes_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (6 weeks) cluster_analysis Endpoint Analysis acclimatization Acclimatize db/db and lean mice randomization Randomize mice into treatment groups (Vehicle, this compound, Metformin) acclimatization->randomization daily_dosing Daily oral gavage with this compound (15 mg/kg) or vehicle randomization->daily_dosing monitoring Monitor body weight and food intake daily daily_dosing->monitoring glucose_tolerance Perform glucose and pyruvate tolerance tests monitoring->glucose_tolerance insulin_sensitivity Assess insulin sensitivity glucose_tolerance->insulin_sensitivity tissue_collection Collect blood and tissues (skeletal muscle, liver) for analysis insulin_sensitivity->tissue_collection gene_expression Analyze gene expression (e.g., PGC-1α) via qPCR tissue_collection->gene_expression

References

Application Notes and Protocols: ZLN005 in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZLN005, a novel small-molecule PGC-1α transcriptional regulator, in mouse models of obesity and type 2 diabetes. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a pharmacological agent that has demonstrated beneficial effects on glucose and lipid metabolism in diabetic and obese mice.[1][2] It functions by selectively increasing the expression of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) in skeletal muscle.[1] This tissue-specific action leads to enhanced fat oxidation and glucose uptake, making this compound a promising candidate for the treatment of metabolic diseases.[1]

Mechanism of Action

This compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in muscle cells.[1] Activation of AMPK leads to the induction of PGC-1α expression.[1] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[1][3] In skeletal muscle, increased PGC-1α activity stimulates the transcription of genes involved in fatty acid oxidation and glucose transport, such as GLUT4.[1] Conversely, in the liver of diabetic mice, this compound has been shown to reduce the expression of PGC-1α and genes involved in gluconeogenesis, which contributes to its anti-hyperglycemic effects.[1]

ZLN005_Signaling_Pathway cluster_muscle Skeletal Muscle cluster_liver Liver (in db/db mice) This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a_muscle ↑ PGC-1α Expression AMPK->PGC1a_muscle Mitochondria ↑ Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1a_muscle->Mitochondria Glucose_Uptake ↑ Glucose Uptake (GLUT4) PGC1a_muscle->Glucose_Uptake PGC1a_liver ↓ PGC-1α Expression Gluconeogenesis ↓ Gluconeogenesis PGC1a_liver->Gluconeogenesis ZLN005_Administration_Workflow start Start: 8-week-old db/db and lean mice randomization Randomize into treatment groups (n=6-8 per group) start->randomization treatment Daily Oral Gavage for 6 Weeks: - Vehicle (0.5% methylcellulose) - this compound (15 mg/kg) - Metformin (250 mg/kg) randomization->treatment monitoring Daily Monitoring: - Body weight - Food intake treatment->monitoring metabolic_tests Metabolic Testing (Weeks 4-5): - Glucose Tolerance Test - Insulin Tolerance Test - Pyruvate Tolerance Test treatment->metabolic_tests end End of Study: - Sample Collection (Blood, Tissues) monitoring->end metabolic_tests->end

References

Zln005 Administration Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zln005 is a small molecule that acts as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis, energy metabolism, and the cellular stress response.[2][3] Dysregulation of PGC-1α has been implicated in various metabolic diseases, including type 2 diabetes, as well as in neurodegenerative disorders and cardiovascular conditions. This compound has been shown to increase the expression of PGC-1α and its downstream target genes, leading to enhanced mitochondrial function, improved glucose uptake, and increased fatty acid oxidation in various cell types.[1] These attributes make this compound a valuable tool for studying cellular metabolism and a potential therapeutic agent for metabolic and mitochondrial-related diseases.

This guide provides detailed protocols for the administration of this compound in cell culture experiments, along with methods for assessing its biological effects.

Mechanism of Action

This compound upregulates the transcription of the PPARGC1A gene (encoding PGC-1α). This action is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).[1][4] Activated AMPK can phosphorylate transcription factors that promote the expression of PGC-1α. Subsequently, PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2) and other transcription factors to stimulate the expression of genes involved in mitochondrial biogenesis (e.g., mitochondrial transcription factor A, TFAM), fatty acid oxidation, and glucose metabolism.[2][4]

Zln005_Mechanism_of_Action This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK PGC1a_Gene PGC-1α Gene (PPARGC1A) pAMPK->PGC1a_Gene  Transcription PGC1a_Protein PGC-1α Protein PGC1a_Gene->PGC1a_Protein NRFs NRF-1, NRF-2 PGC1a_Protein->NRFs FAO Fatty Acid Oxidation PGC1a_Protein->FAO Glucose_Metabolism Glucose Metabolism PGC1a_Protein->Glucose_Metabolism Mito_Biogenesis Mitochondrial Biogenesis NRFs->Mito_Biogenesis Experimental_Workflow cluster_prep Preparation cluster_analysis Downstream Analysis Cell_Culture Cell Culture Treatment This compound Treatment (e.g., 10 µM, 24h) Cell_Culture->Treatment Zln005_Prep This compound Stock Preparation Zln005_Prep->Treatment qPCR qPCR (PGC-1α mRNA) Treatment->qPCR Western_Blot Western Blot (PGC-1α, p-AMPK) Treatment->Western_Blot Functional_Assays Functional Assays (Glucose Uptake, FAO) Treatment->Functional_Assays Mitochondrial_Analysis Mitochondrial Analysis (MitoTracker) Treatment->Mitochondrial_Analysis

References

Application Notes and Protocols for Zln005 Dissolution in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zln005 is a potent small-molecule transcriptional activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] Due to its therapeutic potential in metabolic diseases and conditions associated with mitochondrial dysfunction, this compound is a compound of significant interest in in vitro research.[3][4] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for dissolving this compound in dimethyl sulfoxide (DMSO) for use in a variety of in vitro assays.

Data Presentation

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO 22 - 50 87.88 - 199.72 Requires sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can decrease solubility.[1][5][6]

| Ethanol | 5 | 19.97 | Requires sonication.[1] |

Table 2: Preparation of this compound Stock Solutions in DMSO Molecular Weight of this compound: 250.34 g/mol [1]

Desired Stock Concentration Mass of this compound for 1 mL Mass of this compound for 5 mL Mass of this compound for 10 mL
1 mM 0.25 mg 1.25 mg 2.50 mg
5 mM 1.25 mg 6.25 mg 12.51 mg
10 mM 2.50 mg 12.51 mg 25.03 mg

| 50 mM | 12.51 mg | 62.58 mg | 125.17 mg |

Table 3: Recommended Working Concentrations for In Vitro Assays

Cell Line Concentration Range (µM) Incubation Time Assay Example
L6 myotubes 2.5 - 20 24 hours AMPK activation, glucose uptake, fatty acid oxidation.[1][7]
Primary human hepatocytes 10 24 hours Protection against hypoxia-induced injury.[8]
Alveolar epithelial cells (AECs) 10 24 hours Protection against H₂O₂-induced senescence.[3]
THP-1 (human monocytic cells) 1 48 hours PGC-1α mRNA expression.[2][9]

| Human embryonic stem cell-derived cardiomyocytes (hESC-CMs) | 10 | 48 hours | Upregulation of PGC-1α expression. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 250.34 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing this compound: Carefully weigh out 2.50 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[1][5]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, as higher concentrations can be cytotoxic.[10]

  • Prepare fresh working solutions for each experiment by diluting the stock solution directly into the cell culture medium.

Procedure (Example: Preparing 1 mL of 10 µM working solution):

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed. Using the formula M1V1 = M2V2:

    • (10,000 µM) * V1 = (10 µM) * (1000 µL)

    • V1 = 1 µL

  • Dilution:

    • Pipette 999 µL of pre-warmed, complete cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

  • Mixing: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

  • Application: Immediately add the working solution to your cell culture plates. The final DMSO concentration in this example is 0.1%.

Visualizations

This compound Signaling Pathway

Zln005_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α (Transcriptional Coactivator) AMPK->PGC1a NRF1 NRF-1 PGC1a->NRF1 TFAM TFAM PGC1a->TFAM FAO Fatty Acid Oxidation PGC1a->FAO Glucose_Uptake Glucose Uptake PGC1a->Glucose_Uptake Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis TFAM->Mito_Biogenesis

Caption: Signaling pathway of this compound activating PGC-1α.

Experimental Workflow for this compound Solution Preparation

Zln005_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store dilute 5. Dilute Stock in Culture Medium store->dilute For each experiment mix 6. Mix Thoroughly dilute->mix treat 7. Treat Cells mix->treat

References

Application Notes and Protocols: Measuring PGC-1α Activation by Zln005 Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a crucial transcriptional coactivator that plays a central role in regulating cellular energy metabolism.[1][2] It is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brown adipose tissue.[2] PGC-1α orchestrates mitochondrial biogenesis, fatty acid oxidation, and glucose utilization by co-activating various transcription factors.[2][3] Dysregulation of PGC-1α has been implicated in several metabolic diseases, including type 2 diabetes, obesity, and neurodegenerative disorders, making it an attractive therapeutic target.

Zln005 is a small molecule compound that has been identified as a potent activator of PGC-1α.[4] It has been shown to increase the transcription and subsequent protein expression of PGC-1α, leading to enhanced mitochondrial function and improved metabolic profiles in various experimental models.[2][3][5] this compound is believed to exert its effects by promoting the transcriptional activity of PGC-1α, a process that can be dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[2] Some studies also suggest the involvement of AMP-activated protein kinase (AMPK) in the induction of PGC-1α expression by this compound.[3]

This document provides detailed application notes and a comprehensive protocol for utilizing Western blot analysis to measure the activation of PGC-1α in response to this compound treatment in a cell culture model.

Signaling Pathway of PGC-1α Activation by this compound

The small molecule this compound activates PGC-1α, a key regulator of mitochondrial biogenesis and metabolism. This activation can occur through the AMP-activated protein kinase (AMPK) pathway.[2] this compound promotes the transcriptional activity of PGC-1α, which is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α gene promoter.[2] The subsequent increase in PGC-1α protein levels leads to the coactivation of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[2][6] This cascade ultimately results in increased mitochondrial biogenesis and enhanced expression of genes involved in oxidative phosphorylation (OXPHOS).

PGC1a_Activation_by_this compound This compound This compound AMPK AMPK This compound->AMPK MEF2 MEF2 This compound->MEF2 PGC1a_gene PGC-1α Gene AMPK->PGC1a_gene MEF2->PGC1a_gene PGC1a_protein PGC-1α Protein PGC1a_gene->PGC1a_protein Transcription & Translation NRF1 NRF1 PGC1a_protein->NRF1 Co-activates TFAM TFAM PGC1a_protein->TFAM Co-activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & OXPHOS Gene Expression NRF1->Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_seeding 1. Cell Seeding zln005_treatment 2. This compound Treatment cell_seeding->zln005_treatment cell_lysis 3. Cell Lysis zln005_treatment->cell_lysis protein_quantification 4. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 5. SDS-PAGE protein_quantification->sds_page protein_transfer 6. Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking 7. Blocking protein_transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-PGC-1α, anti-GAPDH) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection image_acquisition 11. Image Acquisition detection->image_acquisition densitometry 12. Densitometric Analysis image_acquisition->densitometry normalization 13. Normalization to Loading Control densitometry->normalization

References

Application Notes and Protocols: Measuring Mitochondrial Respiration in Zln005-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zln005 is a small molecule compound that has been identified as a potent activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] PGC-1α is a master transcriptional coactivator that plays a crucial role in the regulation of cellular energy metabolism, particularly in mitochondrial biogenesis and respiration.[4][5][6] Activation of PGC-1α by this compound leads to the increased expression of downstream genes involved in oxidative metabolism, fatty acid oxidation, and the electron transport chain, ultimately enhancing mitochondrial function.[3][4][5] Consequently, this compound has garnered significant interest for its therapeutic potential in metabolic diseases such as type 2 diabetes, as well as conditions associated with mitochondrial dysfunction.[2][4][7][8][9]

These application notes provide detailed protocols for measuring the effects of this compound on mitochondrial respiration in cultured cells. The primary methods described are the Seahorse XF Cell Mito Stress Test, which allows for real-time analysis of key mitochondrial parameters in a microplate format, and High-Resolution Respirometry (HRR) using the Oroboros O2k, which offers a detailed assessment of various respiratory states. A classical approach using a Clark-type electrode is also outlined. These protocols are designed to enable researchers to accurately quantify the impact of this compound on cellular bioenergetics.

Signaling Pathway of this compound Action

Zln005_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a_promoter PGC-1α Promoter AMPK->PGC1a_promoter Induces PGC1a_mRNA PGC-1α mRNA PGC1a_promoter->PGC1a_mRNA Transcription PGC1a_protein PGC-1α Protein PGC1a_mRNA->PGC1a_protein Translation NRF1 NRF-1 PGC1a_protein->NRF1 Co-activates Ox_Metabolism Oxidative Metabolism Genes PGC1a_protein->Ox_Metabolism Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis Mito_Function Enhanced Mitochondrial Respiration Mito_Biogenesis->Mito_Function Ox_Metabolism->Mito_Function

Caption: this compound signaling pathway leading to enhanced mitochondrial respiration.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of mitochondrial function using the Agilent Seahorse XFe96 or a similar extracellular flux analyzer.[10][11] The assay measures the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration.

Experimental Workflow

Seahorse_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: this compound Treatment & Assay seed_cells 1. Seed cells in Seahorse XF microplate incubate_cells 2. Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells treat_cells 4. Treat cells with this compound (e.g., 2.5-20 µM for 24h) incubate_cells->treat_cells hydrate_sensor 3. Hydrate sensor cartridge (37°C, non-CO2 incubator) load_cartridge 6. Load injector ports with Oligomycin, FCCP, Rotenone/Antimycin A hydrate_sensor->load_cartridge prepare_plate 5. Wash and add Seahorse XF assay medium treat_cells->prepare_plate run_assay 7. Calibrate and run Mito Stress Test prepare_plate->run_assay load_cartridge->run_assay analyze_data 8. Analyze OCR data and normalize to cell number run_assay->analyze_data

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Materials:

  • Adherent cell line of choice (e.g., L6 myotubes, A549, H9c2)

  • Seahorse XF Cell Culture Microplate[12]

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cell culture reagents (growth medium, PBS, trypsin)

  • Multichannel pipette

Procedure:

  • Cell Seeding (Day 1):

    • Harvest and count cells.

    • Seed cells in a Seahorse XF microplate at a pre-determined optimal density (e.g., 20,000-40,000 cells/well).[12][13]

    • Leave background correction wells empty.[13]

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.[12]

    • Hydrate the sensor cartridge with Seahorse XF Calibrant in a 37°C non-CO2 incubator overnight.[13][14]

  • This compound Treatment (Day 2):

    • Prepare fresh growth medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) and a vehicle control (DMSO).[1]

    • Replace the medium in the cell plate with the this compound-containing medium.

    • Incubate for the desired treatment duration (e.g., 6-24 hours).[1]

  • Assay Preparation (Day 2):

    • Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.[11]

    • Wash the cells once with the assay medium.[10]

    • Add fresh assay medium to each well to a final volume of 180 µL.[10]

    • Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes before the assay.[15]

    • Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Seahorse XF Assay:

    • Place the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant plate with the cell plate.

    • Start the Mito Stress Test protocol.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay or by cell counting).

    • Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.

Protocol 2: High-Resolution Respirometry (Oroboros O2k)

This protocol describes the use of the Oroboros O2k for detailed analysis of mitochondrial respiration in permeabilized cells.[16][17] This technique allows for the precise measurement of oxygen consumption in response to various substrates and inhibitors.

Experimental Workflow

O2k_Workflow cluster_prep Cell Preparation cluster_assay O2k Assay culture_cells 1. Culture and treat cells with this compound harvest_cells 2. Harvest and resuspend cells in respiration medium culture_cells->harvest_cells add_cells 3. Add cell suspension to O2k chambers harvest_cells->add_cells permeabilize 4. Permeabilize cells (e.g., digitonin) add_cells->permeabilize suip_protocol 5. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol permeabilize->suip_protocol analyze_data 6. Analyze oxygen flux and calculate respiratory rates suip_protocol->analyze_data

Caption: Workflow for High-Resolution Respirometry using the Oroboros O2k.

Materials:

  • Oroboros O2k Oxygraph

  • Cultured cells treated with this compound

  • Respiration Medium (e.g., MiR05)

  • Digitonin for cell permeabilization

  • Substrates and inhibitors for SUIT protocol (e.g., malate, glutamate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)

  • Hamilton syringes for titrations

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as described in Protocol 1.

    • Harvest cells by trypsinization, centrifuge, and wash with PBS.

    • Resuspend the cell pellet in respiration medium at a concentration of approximately 1x10^6 cells/mL.[17]

  • O2k Setup:

    • Calibrate the oxygen sensors of the O2k according to the manufacturer's protocol.

    • Add 2 mL of respiration medium to each chamber and allow the signal to stabilize.

  • Respirometry Measurement:

    • Add the cell suspension to the O2k chambers.

    • Close the chambers and allow the routine respiration of intact cells to be measured.

    • Permeabilize the cells by adding a titrated amount of digitonin.

    • Initiate the SUIT protocol by sequentially adding substrates, uncouplers, and inhibitors to assess different respiratory states. A common protocol includes:

      • Malate and glutamate to measure Complex I-linked leak respiration.

      • ADP to measure Complex I-linked oxidative phosphorylation (OXPHOS) capacity.

      • Succinate to measure Complex I+II-linked OXPHOS capacity.

      • Rotenone to inhibit Complex I and measure Complex II-linked respiration.

      • Oligomycin to inhibit ATP synthase and measure leak respiration.

      • FCCP (uncoupler) to measure the maximal capacity of the electron transport system (ETS).

      • Antimycin A to inhibit Complex III and measure residual oxygen consumption.

  • Data Analysis:

    • Use the DatLab software to analyze the oxygen flux data.

    • Calculate the respiration rates for each respiratory state and normalize to the number of cells.

Protocol 3: Clark-Type Electrode Measurement

This is a classic method for measuring oxygen consumption in a suspension of isolated mitochondria or permeabilized cells.[18][19][20][21]

Materials:

  • Clark-type oxygen electrode system with a stirred, temperature-controlled chamber[18]

  • Isolated mitochondria or permeabilized cells from this compound-treated cultures

  • Respiration buffer[22]

  • Respiratory substrates (e.g., malate, glutamate, succinate)[18]

  • ADP

  • Inhibitors (e.g., oligomycin, rotenone)

Procedure:

  • Preparation:

    • Isolate mitochondria from this compound-treated and control cells using standard differential centrifugation methods.

    • Alternatively, prepare a suspension of permeabilized cells.

    • Calibrate the Clark-type electrode.

  • Measurement:

    • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Add the isolated mitochondria or permeabilized cells to the chamber.

    • Record the basal oxygen consumption rate (State 2 respiration).

    • Add respiratory substrates (e.g., malate + glutamate for Complex I).

    • Add a known amount of ADP to initiate State 3 respiration (active ATP synthesis).

    • Once the ADP is consumed, the respiration rate will decrease to State 4 (resting state).

    • The ratio of State 3 to State 4 respiration is the Respiratory Control Ratio (RCR), an indicator of mitochondrial coupling.

    • Inhibitors can be added to dissect the activity of specific respiratory chain complexes.

  • Data Analysis:

    • Calculate the oxygen consumption rates (in nmol O2/min/mg protein) for each respiratory state.

    • Determine the RCR and ADP/O ratios.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 1: Key Mitochondrial Respiration Parameters (Seahorse XF Data)

Treatment GroupBasal Respiration (pmol O2/min)ATP Production (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (%)
Vehicle Control
This compound (2.5 µM)
This compound (5 µM)
This compound (10 µM)
This compound (20 µM)

Table 2: High-Resolution Respirometry Data (Oroboros O2k)

Treatment GroupRoutine Respiration (pmol O2/s/10^6 cells)CI-linked OXPHOS (pmol O2/s/10^6 cells)CI+II-linked OXPHOS (pmol O2/s/10^6 cells)ETS Capacity (pmol O2/s/10^6 cells)
Vehicle Control
This compound (10 µM)

Table 3: Clark-Type Electrode Data

Treatment GroupState 3 Respiration (nmol O2/min/mg protein)State 4 Respiration (nmol O2/min/mg protein)Respiratory Control Ratio (RCR)
Vehicle Control
This compound (10 µM)

Conclusion

The protocols detailed in these application notes provide robust methods for quantifying the effects of the PGC-1α activator this compound on mitochondrial respiration. By employing techniques such as the Seahorse XF Mito Stress Test and High-Resolution Respirometry, researchers can gain valuable insights into the bioenergetic impact of this compound, furthering our understanding of its mechanism of action and its potential as a therapeutic agent for metabolic and mitochondrial diseases.

References

Immunohistochemistry protocol for detecting Zln005 effects in tissue

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Immunohistochemistry Protocol for Detecting Zln005 Effects in Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small-molecule transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a master regulator of cellular energy metabolism and mitochondrial biogenesis, expressed in tissues with high energy demands such as skeletal muscle, heart, kidney, and brain.[3][4] By upregulating PGC-1α, this compound enhances the expression of downstream genes involved in mitochondrial function and fatty acid oxidation, offering therapeutic potential for metabolic diseases, renal fibrosis, and ischemia-reperfusion injury.[5][6][7]

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound by detecting changes in the expression and localization of PGC-1α and its downstream targets within the tissue microenvironment. This document provides a detailed protocol for using IHC to assess the pharmacological effects of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method and Signaling Pathway

This compound treatment is hypothesized to increase the transcription and subsequent protein expression of PGC-1α. This activation, often involving the AMP-activated protein kinase (AMPK) pathway, leads to the coactivation of nuclear respiratory factors (e.g., NRF1) which in turn activate key mitochondrial genes like Mitochondrial Transcription Factor A (TFAM).[3][8] This cascade promotes mitochondrial biogenesis and enhances cellular metabolic function.[6]

This IHC protocol utilizes specific primary antibodies to detect PGC-1α and a key downstream marker, TFAM. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for the microscopic visualization and semi-quantification of protein expression.

Zln005_Signaling_Pathway cluster_0 Cellular Response This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α (Transcription) AMPK->PGC1a Induces NRF1 NRF1 PGC1a->NRF1 Co-activates TFAM TFAM NRF1->TFAM Activates Transcription Mito Mitochondrial Biogenesis & Function TFAM->Mito

Caption: this compound signaling cascade activating PGC-1α and mitochondrial biogenesis.

Materials and Reagents

Equipment:

  • Microtome

  • Slide warming tray

  • Staining jars

  • Humidified incubation chamber

  • Light microscope

  • Coplin jars or staining dishes

  • Water bath

Reagents:

  • Xylene (Histology grade)

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibodies (See Table 1 for suggestions)

  • Biotinylated Secondary Antibody (species-specific)

  • Streptavidin-HRP Conjugate

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (for counterstaining)

  • Mounting Medium (e.g., DPX)

  • Microscope slides (positively charged) and coverslips

Table 1: Recommended Primary Antibodies

Target Protein Host Species Dilution Supplier
PGC-1α Rabbit 1:200 (Vendor Specific)
TFAM Mouse 1:500 (Vendor Specific)

Note: Optimal antibody dilutions must be determined empirically by the end-user.

Experimental Workflow and Protocol

The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE tissues.

IHC_Workflow cluster_workflow IHC Staining Workflow Prep Tissue Preparation (Fixation, Embedding) Sect Sectioning (4-5 µm) Prep->Sect Deparaffin Deparaffinization & Rehydration Sect->Deparaffin Antigen Antigen Retrieval (Heat-Induced) Deparaffin->Antigen Block_Perox Block Endogenous Peroxidase Antigen->Block_Perox Block_Nonspec Nonspecific Blocking Block_Perox->Block_Nonspec Prim_Ab Primary Antibody Incubation (4°C O/N) Block_Nonspec->Prim_Ab Sec_Ab Secondary Antibody Incubation Prim_Ab->Sec_Ab Detect Detection (HRP-DAB) Sec_Ab->Detect Counterstain Counterstaining (Hematoxylin) Detect->Counterstain Dehydrate Dehydration & Clearing Counterstain->Dehydrate Mount Mount & Coverslip Dehydrate->Mount Analyze Microscopy & Analysis Mount->Analyze

Caption: Step-by-step experimental workflow for immunohistochemistry.

Detailed Protocol:

1. Deparaffinization and Rehydration [9][10] a. Immerse slides in Xylene: 2 changes for 10 minutes each. b. Immerse in 100% Ethanol: 2 changes for 10 minutes each. c. Immerse in 95% Ethanol: 1 change for 5 minutes. d. Immerse in 70% Ethanol: 1 change for 5 minutes. e. Rinse gently with running tap water, then wash in distilled water for 5 minutes.

2. Antigen Retrieval a. Place slides in a staining jar filled with Sodium Citrate Buffer (pH 6.0). b. Heat in a water bath or steamer at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides with PBS (3 changes for 5 minutes each).

3. Peroxidase Blocking a. Incubate sections with 3% Hydrogen Peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides with PBS (3 changes for 5 minutes each).

4. Blocking [11] a. Apply Blocking Buffer (e.g., 5% Normal Goat Serum in PBS) to cover the tissue sections. b. Incubate in a humidified chamber for 1 hour at room temperature to block non-specific antibody binding.

5. Primary Antibody Incubation a. Gently tap off the blocking buffer (do not rinse). b. Apply the diluted primary antibody (e.g., anti-PGC-1α or anti-TFAM) to the sections. c. Incubate in a humidified chamber overnight at 4°C.

6. Secondary Antibody and Detection [12][13] a. The next day, allow slides to come to room temperature. b. Rinse slides with PBS (3 changes for 5 minutes each). c. Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions. d. Incubate for 1 hour at room temperature in a humidified chamber. e. Rinse slides with PBS (3 changes for 5 minutes each). f. Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. g. Rinse slides with PBS (3 changes for 5 minutes each). h. Prepare and apply the DAB substrate solution. Monitor the color development under a microscope (typically 2-10 minutes). i. Stop the reaction by immersing the slides in distilled water.

7. Counterstaining a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse thoroughly with running tap water until the water runs clear. c. "Blue" the sections in Scott's tap water or a weak alkaline solution. d. Rinse with tap water.

8. Dehydration and Mounting a. Immerse slides in 70% Ethanol for 2 minutes. b. Immerse in 95% Ethanol for 2 minutes. c. Immerse in 100% Ethanol: 2 changes for 2 minutes each. d. Immerse in Xylene: 2 changes for 5 minutes each. e. Apply a drop of mounting medium and place a coverslip.

Data Analysis and Interpretation

Stained slides should be examined under a light microscope. The expression of target proteins (PGC-1α, TFAM) will appear as a brown precipitate (DAB staining), while cell nuclei will be counterstained blue (Hematoxylin).

  • Qualitative Analysis: Note the subcellular localization of the staining (e.g., nuclear, cytoplasmic, mitochondrial) and the cell types showing positive staining.

  • Semi-Quantitative Analysis: Use a scoring system, such as the H-Score, which combines staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

    • H-Score = Σ [Intensity × (% of cells at that intensity)]

    • The score ranges from 0 to 300.

  • Image Analysis: Use software (e.g., ImageJ/Fiji, QuPath) to quantify the area and intensity of the positive stain for more objective data.

Expected Results and Data Presentation

Treatment with this compound is expected to cause a dose-dependent increase in the expression of PGC-1α and its downstream target TFAM in responsive tissues.[6][14] The results can be summarized in a table for clear comparison.

Table 2: Hypothetical IHC Staining Results in Kidney Tissue Following this compound Treatment

Treatment Group Dose (mg/kg) PGC-1α H-Score (Mean ± SD) TFAM H-Score (Mean ± SD)
Vehicle Control 0 45 ± 10 60 ± 12
This compound 5 110 ± 15* 135 ± 18*
This compound 15 195 ± 20** 220 ± 25**

Statistically significant difference compared to vehicle control (e.g., p < 0.05). SD = Standard Deviation.

References

Application Notes and Protocols for In Vivo Imaging to Assess Zln005 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zln005 is a novel small-molecule transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, energy metabolism, and cellular antioxidant systems. By upregulating PGC-1α, this compound has demonstrated therapeutic potential in a variety of preclinical models, including those for type 2 diabetes, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] In vitro studies have shown that this compound can increase the expression of PGC-1α and its downstream targets, leading to enhanced mitochondrial function, improved glucose uptake, and increased fatty acid oxidation.[3][4]

These application notes provide detailed protocols for various non-invasive in vivo imaging techniques to assess the efficacy of this compound in living organisms. The described methods allow for the longitudinal and quantitative assessment of the pharmacodynamic effects of this compound on key metabolic pathways.

This compound Signaling Pathway

This compound upregulates the transcription of PGC-1α, which in turn coactivates nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM). This signaling cascade stimulates the replication and transcription of mitochondrial DNA, leading to increased mitochondrial biogenesis and enhanced oxidative phosphorylation. The activation of PGC-1α by this compound has also been linked to the activation of AMP-activated protein kinase (AMPK) and is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[3]

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates MEF2 MEF2 This compound->MEF2 activates PGC1a_promoter PGC-1α Promoter AMPK->PGC1a_promoter activates MEF2->PGC1a_promoter binds to PGC1a PGC-1α PGC1a_promoter->PGC1a upregulates transcription NRF1_2 NRF-1/2 PGC1a->NRF1_2 coactivates TFAM TFAM PGC1a->TFAM coactivates NRF1_2->TFAM activates mtDNA mtDNA Replication & Transcription TFAM->mtDNA Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis FAO Fatty Acid Oxidation Mito_Biogenesis->FAO Glucose_Uptake Glucose Uptake Mito_Biogenesis->Glucose_Uptake

Caption: this compound Signaling Pathway.

Experimental Workflow for In Vivo Assessment of this compound Efficacy

A typical experimental workflow for assessing the in vivo efficacy of this compound using imaging techniques involves several key stages, from animal model selection to data analysis.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Model 1. Animal Model Selection (e.g., db/db mice, disease model) Baseline_Imaging 2. Baseline In Vivo Imaging (Day -1) Animal_Model->Baseline_Imaging Zln005_Admin 3. This compound Administration (Daily, e.g., 15 mg/kg, p.o.) Baseline_Imaging->Zln005_Admin Imaging_During_Treatment 4. In Vivo Imaging (e.g., Day 7, 14, 21) Zln005_Admin->Imaging_During_Treatment Final_Imaging 5. Final In Vivo Imaging (e.g., Day 28) Imaging_During_Treatment->Final_Imaging Data_Analysis 6. Image & Statistical Analysis Final_Imaging->Data_Analysis Ex_Vivo 7. Ex Vivo Validation (e.g., histology, qPCR) Data_Analysis->Ex_Vivo

Caption: General Experimental Workflow.

Application Note 1: In Vivo Bioluminescence Imaging of PGC-1α Promoter Activity

Objective: To non-invasively monitor the transcriptional activation of the PGC-1α promoter in response to this compound treatment in live animals. This assay provides a direct measure of the target engagement of this compound.

Principle: This technique utilizes a reporter construct where the PGC-1α promoter drives the expression of a luciferase enzyme. Administration of the luciferase substrate (e.g., D-luciferin) results in light emission that can be detected and quantified using a sensitive CCD camera-based imaging system. The intensity of the bioluminescent signal is proportional to the activity of the PGC-1α promoter.

Experimental Protocol
  • Animal Model:

    • Generate transgenic mice expressing the firefly luciferase gene under the control of the murine PGC-1α promoter.

    • Alternatively, use in vivo electroporation or adeno-associated virus (AAV) vectors to deliver the PGC-1α promoter-luciferase reporter construct to the target tissue (e.g., skeletal muscle).

  • This compound Administration:

    • Administer this compound to the animals. A typical dosage for mice is 15 mg/kg, administered daily via oral gavage (p.o.). The vehicle control group should receive the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • In Vivo Bioluminescence Imaging:

    • Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Administer the D-luciferin substrate via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.

    • Acquire images at multiple time points post-luciferin injection (e.g., 5, 10, 15, and 20 minutes) to determine the peak signal.

    • Image acquisition is performed using an in vivo imaging system (e.g., IVIS Spectrum). Typical imaging parameters include an open emission filter, medium binning, and an exposure time of 1-5 minutes depending on signal intensity.

    • Longitudinal imaging can be performed at baseline and at various time points during this compound treatment (e.g., weekly).

  • Data Analysis:

    • Define regions of interest (ROIs) over the target tissue.

    • Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/second/cm²/steradian).

    • Normalize the signal to the baseline values for each animal.

    • Perform statistical analysis to compare the this compound-treated group with the vehicle control group.

Data Presentation
Treatment GroupBaseline (Photons/s)Week 1 (Fold Change)Week 2 (Fold Change)Week 4 (Fold Change)
Vehicle Control1.0 x 10^5 ± 0.2 x 10^51.1 ± 0.21.2 ± 0.31.1 ± 0.2
This compound (15 mg/kg)1.1 x 10^5 ± 0.3 x 10^52.5 ± 0.5*3.8 ± 0.7 4.2 ± 0.9

*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Application Note 2: In Vivo Imaging of Mitochondrial Biogenesis

Objective: To visualize and quantify changes in mitochondrial mass and density in response to this compound treatment.

Principle: This can be achieved using fluorescent probes that accumulate in mitochondria or by using transgenic models expressing fluorescent proteins targeted to the mitochondria. Two-photon microscopy is often employed for deep-tissue in vivo imaging with high resolution.

Experimental Protocol
  • Animal Model and Probe Selection:

    • Transgenic Model: Utilize mice expressing a mitochondria-targeted fluorescent protein, such as mito-Dendra2, in the cell type of interest. This allows for longitudinal imaging of mitochondrial morphology and density.

    • Fluorescent Dyes: For acute studies, use mitochondria-specific fluorescent dyes such as MitoTracker Green FM, which accumulates in mitochondria largely independent of membrane potential and can be used to assess mitochondrial mass.

  • This compound Administration:

    • Administer this compound as described in the previous protocol (e.g., 15 mg/kg, daily, p.o.).

  • In Vivo Two-Photon Microscopy:

    • For imaging tissues like skeletal muscle or brain, a cranial or dorsal skinfold window chamber may be required for optical access.

    • Anesthetize the animal and position it on the microscope stage.

    • If using a fluorescent dye, administer it systemically (e.g., via tail vein injection) according to the manufacturer's protocol.

    • Acquire 3D image stacks of the target tissue using a two-photon microscope. Typical excitation wavelengths for green fluorescent proteins and dyes are around 920 nm.

    • Repeat imaging sessions at desired time points to track changes in mitochondrial density and morphology over the course of this compound treatment.

  • Data Analysis:

    • Perform 3D reconstruction of the acquired image stacks.

    • Quantify mitochondrial density as the percentage of the cytosolic volume occupied by mitochondria.

    • Analyze mitochondrial morphology (e.g., aspect ratio, form factor) to assess changes in mitochondrial network dynamics.

    • Compare the quantitative data between the this compound-treated and vehicle control groups.

Data Presentation
Treatment GroupBaseline Mitochondrial Density (%)Week 4 Mitochondrial Density (%)Fold Change in Mitochondrial Density
Vehicle Control10.2 ± 1.510.8 ± 1.81.06 ± 0.15
This compound (15 mg/kg)10.5 ± 1.715.3 ± 2.11.46 ± 0.20

*Note: Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Application Note 3: In Vivo Imaging of Fatty Acid Oxidation

Objective: To measure the rate of fatty acid oxidation (FAO) in target tissues following this compound treatment.

Principle: This can be assessed using Positron Emission Tomography (PET) with radiolabeled fatty acid analogs or with optical imaging using fluorescent probes that are activated upon β-oxidation.

Protocol 1: PET Imaging with 11C-palmitate
  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to increase fatty acid utilization.

    • Anesthetize the mice with isoflurane.

  • This compound Administration:

    • Administer this compound as a single dose or chronically as per the study design.

  • PET Imaging:

    • Administer 11C-palmitate (typically 5-10 MBq) via tail vein injection.

    • Perform a dynamic PET scan for 60 minutes to measure the uptake and clearance of the tracer from the target tissue.

    • A CT scan can be acquired for anatomical co-registration.

  • Data Analysis:

    • Draw ROIs on the target tissue in the co-registered PET/CT images.

    • Generate time-activity curves (TACs) for the tissue.

    • Apply a compartmental model to the TACs to estimate the rate of myocardial fatty acid oxidation (MFAO).

    • Compare the MFAO rates between the this compound-treated and control groups.

Protocol 2: Multiphoton Microscopy with FAOBlue
  • Animal Preparation:

    • Prepare the animal for in vivo microscopy as described previously (e.g., with an imaging window).

  • This compound Administration:

    • Administer this compound as required.

  • Multiphoton Imaging:

    • Administer the FAOBlue probe via intravenous injection.

    • Acquire time-lapse images of the target tissue using a multiphoton microscope with an excitation wavelength of approximately 820 nm and an emission filter of 415-485 nm.

  • Data Analysis:

    • Measure the rate of increase in fluorescence intensity over time, which corresponds to the rate of FAO.

    • Compare the FAO rates between the this compound-treated and control groups.

Data Presentation
Imaging ModalityTreatment GroupFatty Acid Oxidation Rate (nmol/min/g)Fold Change vs. Control
PET (11C-palmitate) Vehicle Control350 ± 501.0
This compound (15 mg/kg)525 ± 751.5
Multiphoton (FAOBlue) Vehicle Control100 ± 15 (arbitrary units)1.0
This compound (15 mg/kg)180 ± 25 1.8

*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

Application Note 4: In Vivo Imaging of Glucose Uptake

Objective: To measure changes in glucose uptake in response to this compound treatment.

Principle: While 18F-FDG PET is the gold standard, non-radioactive methods like glucose chemical exchange saturation transfer (glucoCEST) MRI and bioluminescent probes offer alternatives for longitudinal studies.

Protocol 1: glucoCEST MRI
  • Animal Preparation:

    • Fast the animals for 4-6 hours.

    • Anesthetize the mice and position them in the MRI scanner.

  • This compound Administration:

    • Administer this compound as per the study design.

  • glucoCEST MRI:

    • Acquire baseline CEST images.

    • Administer a bolus of D-glucose (e.g., 3 g/kg, i.p. or i.v.).

    • Acquire a series of post-glucose CEST images over 60 minutes.

    • Imaging is typically performed at a high magnetic field (e.g., 7T or 9.4T) for optimal signal. A saturation pulse is applied at the hydroxyl proton frequency of glucose (~1.2 ppm).

  • Data Analysis:

    • Calculate the CEST effect as the magnetization transfer ratio asymmetry (MTRasym) at 1.2 ppm.

    • Determine the glucoCEST enhancement by subtracting the baseline MTRasym from the post-glucose values.

    • Compare the glucoCEST enhancement between the this compound-treated and control groups.

Protocol 2: Bioluminescence Imaging with BiGluc
  • Animal Model:

    • Use animals that ubiquitously or tissue-specifically express luciferase.

  • This compound Administration:

    • Administer this compound as required.

  • Bioluminescence Imaging:

    • The BiGluc probe consists of two components: a caged luciferin and an azido-glucose.

    • Administer the caged luciferin intravenously.

    • After a specified time (e.g., 12-24 hours), administer the azido-glucose intraperitoneally.

    • Immediately begin imaging the bioluminescent signal for 30-60 minutes.

  • Data Analysis:

    • Quantify the total photon flux over the imaging period.

    • Compare the signal between the this compound-treated and control groups.

Data Presentation
Imaging ModalityTreatment GroupGlucose Uptake (Fold Change vs. Baseline)
glucoCEST MRI Vehicle Control1.2 ± 0.2
This compound (15 mg/kg)1.8 ± 0.3*
Bioluminescence (BiGluc) Vehicle Control1.5 ± 0.3
This compound (15 mg/kg)2.5 ± 0.5**

*Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.

References

Troubleshooting & Optimization

Zln005 solubility issues and how to improve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with Zln005 and to offer solutions for its effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule and potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] Its primary mechanism of action involves the upregulation of PGC-1α transcription, which in turn promotes the expression of downstream genes involved in mitochondrial biogenesis, oxidative metabolism, and energy homeostasis.[2] In some cell types, such as L6 myotubes, this compound has been shown to activate AMP-activated protein kinase (AMPK), which is involved in the induction of PGC-1α expression.[3][4]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a hydrophobic compound and is practically insoluble in water.[2][5] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6][7] For in vivo studies, it is typically formulated in a mixed vehicle system to achieve a stable suspension or solution.

Q3: Why am I observing precipitation when preparing my this compound solution?

A3: Precipitation of this compound can occur for several reasons:

  • Low solubility in aqueous solutions: this compound is inherently poorly soluble in aqueous buffers. Direct dilution of a DMSO stock solution into an aqueous medium without the use of co-solvents or other solubilizing agents will likely cause the compound to precipitate.

  • Solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your working solution may be too low to maintain this compound in a dissolved state.

  • Temperature: Changes in temperature can affect solubility. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or 4°C.

  • pH of the solution: The pH of your buffer can influence the ionization state of the compound, which may affect its solubility.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, sonication and gentle heating can be used to aid in the dissolution of this compound, particularly when preparing stock solutions or formulations.[8][9] However, it is crucial to ensure that the compound is stable at the applied temperature and that the sonication is not excessively vigorous to avoid degradation. Always check the manufacturer's recommendations for storage and handling.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.

Problem: this compound precipitates out of solution upon dilution of the DMSO stock in my aqueous buffer.

Possible Cause Suggested Solution
Insufficient organic solvent in the final solution.Increase the final concentration of DMSO in your working solution. However, be mindful of the DMSO tolerance of your specific cell line or animal model.
The aqueous buffer is not suitable for this compound.Consider using a different buffer system or adding a surfactant like Tween-80 to your buffer to improve solubility.
The concentration of this compound is too high for the chosen solvent system.Reduce the final concentration of this compound in your working solution.

Problem: My this compound formulation for in vivo studies is not stable and shows precipitation over time.

Possible Cause Suggested Solution
The vehicle composition is not optimal for this compound solubility and stability.Utilize a multi-component vehicle system. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[1][3][8] The order of addition of these components is often critical.
The formulation was not prepared correctly.Follow a validated protocol for preparing the in vivo formulation. This typically involves dissolving this compound in DMSO first, followed by the sequential addition of other co-solvents with thorough mixing at each step.[9]
The formulation is being stored for too long or at an inappropriate temperature.Prepare the formulation fresh before each use. If short-term storage is necessary, consult the literature or manufacturer's guidelines for appropriate conditions.

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventSolubilityNotesReference
DMSO≥ 10 mg/mLMay require ultrasonication to fully dissolve.[1][10][1][3][6][7][10]
Ethanol~10 mMSoluble.[6]
WaterInsolubleThis compound is practically insoluble in aqueous solutions.[2][5]
DMF14 mg/mL-[7]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL-[7]

Table 2: Formulations for In Vivo Administration

Formulation Components (v/v)Achieved ConcentrationSolution AppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.2 mg/mL (8.79 mM)Suspended solution[1][8]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL (4.99 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (4.99 mM)Clear solution[1][8]
0.5% CMC-Na40 mg/kg dose prepared-[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 250.34 g/mol .[1]

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice (Suspension)

This protocol is adapted from published in vivo studies.[1][8]

  • Prepare a stock solution of this compound in DMSO (e.g., 22 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

  • Sequentially add the following components, vortexing thoroughly after each addition:

    • 4 volumes of PEG300

    • 0.5 volumes of Tween-80

    • 4.5 volumes of sterile saline

  • The final concentration of the components should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • This will result in a suspended solution. Ensure the suspension is homogenous before administration.

Visualizations

Zln005_Signaling_Pathway This compound Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK activates PGC1a PGC-1α (Transcription) AMPK->PGC1a activates NRF1 NRF1 PGC1a->NRF1 coactivates Oxidative_Metabolism Oxidative Metabolism PGC1a->Oxidative_Metabolism promotes TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: this compound activates AMPK, leading to increased PGC-1α transcription.

Zln005_Solubility_Workflow Troubleshooting this compound Solubility Start Start: Need to dissolve this compound Is_Stock Preparing Stock Solution? Start->Is_Stock Use_DMSO Use 100% DMSO Is_Stock->Use_DMSO Yes Working_Solution Preparing Working Solution Is_Stock->Working_Solution No Is_Dissolved Is it fully dissolved? Use_DMSO->Is_Dissolved Sonicate_Heat Apply gentle sonication/heating Is_Dissolved->Sonicate_Heat No End Solution Ready Is_Dissolved->End Yes Sonicate_Heat->Is_Dissolved Is_Aqueous Is the final buffer aqueous? Working_Solution->Is_Aqueous Use_Cosolvent Use a co-solvent system (e.g., PEG300, Tween-80) Is_Aqueous->Use_Cosolvent Yes Is_Aqueous->End No (e.g., Corn Oil) Check_Precipitation Check for precipitation Use_Cosolvent->Check_Precipitation Adjust_Conc Adjust this compound or co-solvent concentration Check_Precipitation->Adjust_Conc Precipitation Check_Precipitation->End No Precipitation Adjust_Conc->Use_Cosolvent

Caption: A workflow for troubleshooting common this compound solubility issues.

Solubility_Factors_Relationship Factors Influencing this compound Solubility Solubility This compound Solubility Solvent Solvent Choice (e.g., DMSO, Ethanol) Solvent->Solubility Cosolvents Co-solvents (e.g., PEG300, Tween-80) Cosolvents->Solubility Temperature Temperature Temperature->Solubility Concentration This compound Concentration Concentration->Solubility pH pH of Solution pH->Solubility

Caption: Key factors that have a direct impact on the solubility of this compound.

References

Potential off-target effects of Zln005 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Zln005 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that acts as a transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] It upregulates the expression of the PPARGC1A gene, leading to increased levels of PGC-1α protein. This master regulator then coactivates various transcription factors to enhance mitochondrial biogenesis, fatty acid oxidation, and antioxidant defenses.[3][4][5]

Q2: Are the effects of this compound consistent across all primary cell types?

No, the effects of this compound can be highly cell-type specific. For instance, this compound has been shown to increase PGC-1α expression in L6 myotubes, but not in rat primary hepatocytes.[2][6] This specificity is thought to be due to the differential expression of co-factors and transcription factors, such as myocyte enhancer factor 2 (MEF2), which are required for this compound's activity.[6][7] Researchers should, therefore, validate the effects of this compound in their specific primary cell model.

Q3: What are the potential off-target effects of this compound?

While this compound is designed to target PGC-1α, potential off-target effects could arise from several factors:

  • AMPK Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK) in a dose-dependent manner in some cell types, which in turn can induce PGC-1α expression.[6][8] However, AMPK is a central energy sensor with numerous downstream targets, and its broad activation could lead to unintended metabolic changes.

  • High Concentrations and Cytotoxicity: At high concentrations (typically ≥10 µM), this compound has been observed to decrease cell viability in certain cell lines, such as HK2 cells.[9] It is crucial to determine the optimal, non-toxic concentration for each primary cell type.

  • Unintended Gene Regulation: As a transcriptional regulator, there is a possibility that this compound could influence the expression of genes other than PGC-1α and its canonical downstream targets.

Q4: How can I minimize potential off-target effects in my experiments?

To minimize off-target effects, consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration of this compound that elicits the desired biological effect in your primary cells.

  • Positive and Negative Controls: Use appropriate controls, such as a well-characterized PGC-1α activator (e.g., AICAR for AMPK-dependent activation) and negative controls (vehicle-treated cells).

  • Rescue Experiments: To confirm that the observed effects are PGC-1α dependent, perform rescue experiments using siRNA or shRNA to knock down PGC-1α expression. The effects of this compound should be diminished in PGC-1α knockdown cells.[10]

  • Time-Course Analysis: Conduct a time-course experiment to distinguish early, direct effects from later, indirect consequences of this compound treatment.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cell death or cytotoxicity observed after this compound treatment. The concentration of this compound may be too high for the specific primary cell type.Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and titrating up to determine the optimal, non-toxic dose. A study on HK2 cells noted toxicity at concentrations of 10 µM and higher.[9]
Inconsistent or no induction of PGC-1α expression. The effect of this compound is known to be cell-type specific.[2][6] The necessary co-factors for its activity may not be present in your primary cells.Confirm the expression of key transcription factors like MEF2 in your cells. Consider using an alternative PGC-1α activator or a different cell model if this compound is not effective.
Unexpected changes in cellular metabolism unrelated to mitochondrial biogenesis. This compound can activate AMPK, a master regulator of metabolism with broad effects.[6]Measure the phosphorylation status of AMPK and its other downstream targets (e.g., ACC) to assess off-target pathway activation. Use an AMPK inhibitor (e.g., Compound C) to determine if the unexpected effects are AMPK-dependent.
Observed phenotype is not rescued by PGC-1α knockdown. The effect may be independent of PGC-1α and thus an off-target effect.Investigate alternative signaling pathways that might be affected by this compound. Consider performing transcriptomic or proteomic analysis to identify other potential targets.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the specificity of this compound. Note: This data is illustrative and should be experimentally verified for your specific primary cell type.

Parameter Primary Myoblasts Primary Hepatocytes Primary Neurons
EC50 for PGC-1α induction 5 µM> 25 µM (no significant induction)10 µM
LC50 (Cytotoxicity) 50 µM75 µM40 µM
Fold change in PGC-1α mRNA (at 10 µM) 4.51.23.0
Fold change in AMPK phosphorylation (at 10 µM) 3.01.12.5

Experimental Protocols

Protocol 1: Determining the Optimal Dose of this compound (Dose-Response Curve)

  • Cell Plating: Plate primary cells at an appropriate density in a multi-well plate and allow them to adhere and stabilize for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a DMSO-only vehicle control.

  • Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytotoxicity: Assess cell viability using an MTT or similar assay.

    • Efficacy: Harvest cells for RNA or protein extraction to quantify PGC-1α expression levels via qRT-PCR or Western blot.

  • Data Analysis: Plot cell viability and PGC-1α expression against this compound concentration to determine the optimal non-toxic dose that provides significant PGC-1α induction.

Protocol 2: Assessing Off-Target Effects via PGC-1α Knockdown

  • siRNA Transfection: Transfect primary cells with a validated siRNA targeting PGC-1α or a non-targeting scramble control siRNA using a suitable transfection reagent.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • This compound Treatment: Treat the transfected cells with the predetermined optimal dose of this compound or a vehicle control.

  • Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., mitochondrial respiration, gene expression, cell viability).

  • Data Analysis: Compare the effect of this compound in the PGC-1α knockdown cells to the scramble control. A diminished or absent effect in the knockdown cells indicates that the phenotype is on-target.

Visualizations

This compound This compound AMPK AMPK This compound->AMPK Activates MEF2 MEF2 This compound->MEF2 Activates (in some cell types) PGC1a_promoter PGC-1α Promoter AMPK->PGC1a_promoter Phosphorylates Other_AMPK_Targets Other AMPK Downstream Targets AMPK->Other_AMPK_Targets Potential Off-Target MEF2->PGC1a_promoter Binds to PGC1a_gene PGC-1α Gene PGC1a_promoter->PGC1a_gene Initiates Transcription PGC1a_protein PGC-1α Protein PGC1a_gene->PGC1a_protein Translation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_protein->Mitochondrial_Biogenesis Co-activates FAO Fatty Acid Oxidation PGC1a_protein->FAO Co-activates Antioxidant_Defense Antioxidant Defense PGC1a_protein->Antioxidant_Defense Co-activates

Caption: this compound signaling pathway and potential off-target effects.

start Start: High cytotoxicity observed check_dose Is this compound concentration >10µM? start->check_dose reduce_dose Action: Perform dose-response and lower concentration check_dose->reduce_dose Yes check_cell_type Is the primary cell type known to be sensitive? check_dose->check_cell_type No end_solved End: Problem likely solved reduce_dose->end_solved assess_off_target Action: Assess markers of apoptosis and necrosis at lower doses check_cell_type->assess_off_target Yes check_cell_type->end_solved No end_complex End: Potential off-target cytotoxicity assess_off_target->end_complex

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Troubleshooting inconsistent Zln005 results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Zln005 in in vitro experiments. Inconsistent results can arise from various factors, and this guide aims to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule that acts as a potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] It functions by upregulating the transcription of the PGC-1α gene, which in turn coactivates downstream genes involved in mitochondrial biogenesis, oxidative metabolism, and energy homeostasis.[2] In some cell types, such as L6 myotubes, this action is dependent on the activation of AMP-activated protein kinase (AMPK).[1][4]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated activity in a variety of cell lines, primarily skeletal muscle cells and cardiomyocytes.[5][6] However, its effects are known to be cell-type specific. For example, this compound increases PGC-1α expression in L6 myotubes but does not show the same effect in rat primary hepatocytes.[1][4] Efficacy has also been reported in human embryonic stem cell-derived cardiomyocytes (hESC-CMs), human kidney tubular epithelial cells (HK2), and alveolar epithelial cells.[6][7][8][9]

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[3]

  • Stock Solutions: Prepare stock solutions in DMSO.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -20°C for up to 1 year or -80°C for up to 2 years.[3][10] Use fresh, high-quality DMSO, as moisture can reduce solubility.[1]

Troubleshooting Guide

Problem 1: this compound is not showing any effect in my cell line.

If you are not observing the expected effects of this compound, consider the following troubleshooting steps:

  • Cell-Type Specificity: Confirm that this compound is active in your specific cell line. As noted, this compound's effects can be highly cell-type dependent.[1] Review the literature to see if this compound has been validated in your model system.

  • Concentration Optimization: The effective concentration of this compound can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental conditions.

  • Compound Integrity: Ensure that your this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.[1][3] Consider preparing a fresh stock solution from powder.

  • Incubation Time: The time required to observe an effect can vary. Some studies report effects after 24 hours, while others may require longer or shorter incubation periods.[3][4]

Problem 2: The results of my this compound experiments are not reproducible.

Lack of reproducibility can be a significant challenge. Here are some factors to investigate:

  • Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

  • Variable this compound Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid using old working solutions.

  • Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) in all experimental and control wells. High concentrations of DMSO can be toxic to some cell lines.

  • Assay Variability: Ensure that the assays used to measure the effects of this compound are robust and have low well-to-well and day-to-day variability.

Data Presentation

Table 1: Summary of In Vitro this compound Concentrations and Observed Effects

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
L6 myotubes2.5 - 20 µM24 hoursIncreased PGC-1α mRNA, glucose uptake, and fatty acid oxidation. Dose-dependent activation of AMPK.[3][4]
Rat Primary HepatocytesNot specified24 hoursNo increase in PGC-1α gene expression.[4]
hESC-CMs10 µM48 hours (treatment from day 10-12)Upregulated PGC-1α expression and mitochondrial function-related genes.[6]
HL-1 cells10, 20 µM6 hoursIncreased protein levels of TAC1, Bax, Bim, cleaved Caspase 1, and cleaved Caspase 9.[10]
HK2 cells2.5 - 5 µMNot specifiedImproved cell viability under hypoxia-reoxygenation.[7][11]
A549 cellsNot specified24 hours (pretreatment)Alleviated H₂O₂-induced cell senescence.[8]

Experimental Protocols

Key Experiment: Measuring PGC-1α mRNA levels in L6 Myotubes

This protocol is a generalized procedure based on methodologies described in the literature.[4]

  • Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% fetal bovine serum. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 2.5, 5, 10, 20 µM). Treat the differentiated L6 myotubes for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the PGC-1α gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in PGC-1α mRNA expression.

Visualizations

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a_promoter PGC-1α Promoter (MEF2 binding site) AMPK->PGC1a_promoter Activates PGC1a_gene PGC-1α Gene PGC1a_promoter->PGC1a_gene Induces Transcription PGC1a_protein PGC-1α Protein PGC1a_gene->PGC1a_protein Translation Downstream_genes Downstream Genes (Mitochondrial Biogenesis, Fatty Acid Oxidation) PGC1a_protein->Downstream_genes Co-activates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture & Differentiate L6 Myotubes Zln005_Prep 2. Prepare this compound Working Solutions Incubation 3. Treat Cells with this compound (24 hours) Zln005_Prep->Incubation RNA_Extraction 4. Extract Total RNA Incubation->RNA_Extraction qRT_PCR 5. Perform qRT-PCR for PGC-1α Expression RNA_Extraction->qRT_PCR Data_Analysis 6. Analyze Relative Gene Expression qRT_PCR->Data_Analysis Troubleshooting_Logic Start Inconsistent this compound Results Check_Cell_Type Is this compound validated in your cell line? Start->Check_Cell_Type Check_Concentration Have you performed a dose-response experiment? Check_Cell_Type->Check_Concentration Yes Literature_Review Review Literature Check_Cell_Type->Literature_Review No Check_Storage Is the compound stored correctly? Check_Concentration->Check_Storage Yes Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration No Check_Protocol Are your experimental protocols consistent? Check_Storage->Check_Protocol Yes Prepare_Fresh Prepare Fresh Stock Check_Storage->Prepare_Fresh No Standardize_Protocol Standardize Protocols Check_Protocol->Standardize_Protocol No Success Consistent Results Check_Protocol->Success Yes

References

Optimizing Zln005 treatment duration for maximal PGC-1α induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Zln005 treatment for maximal Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α) induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce PGC-1α expression?

A1: this compound is a small molecule compound that acts as a potent activator of PGC-1α.[1] Its primary mechanism of action involves enhancing the transcriptional activity of the PGC-1α gene. This process is dependent on the myocyte enhancer factor 2 (MEF2) binding site located at the promoter region of the PGC-1α gene.[2] Additionally, the activation of the AMP-activated protein kinase (AMPK) pathway has been implicated in the this compound-mediated induction of PGC-1α expression.[3]

Q2: What is the recommended concentration and duration of this compound treatment for optimal PGC-1α induction in cell culture?

A2: The optimal concentration and duration of this compound treatment can vary depending on the cell type. For instance, in human embryonic stem cell-derived cardiomyocytes (hESC-CMs), treatment with 10 μM this compound for 48 hours has been shown to be effective.[2][4] In L6 myotubes, a 24-hour treatment with this compound demonstrated a dose-dependent increase in PGC-1α mRNA levels.[5] It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q3: What are the expected downstream effects of this compound treatment?

A3: By activating PGC-1α, this compound stimulates the expression of genes involved in mitochondrial biogenesis and function.[2] This includes the upregulation of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM).[6][7] Consequently, this compound treatment can lead to increased mitochondrial mass, enhanced fatty acid oxidation, and improved cellular respiration.[3][8]

Q4: Is this compound effective in vivo?

A4: Yes, this compound has demonstrated efficacy in various in vivo models. Chronic administration in diabetic db/db mice has been shown to increase PGC-1α and downstream gene transcription in skeletal muscle.[3] It has also been shown to be neuroprotective in models of ischemic stroke and to ameliorate renal fibrosis.[6][9]

Troubleshooting Guide

Issue 1: Suboptimal or no induction of PGC-1α expression.

  • Possible Cause 1: Inappropriate this compound concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations ranging from 2.5 μM to 20 μM have been reported to be effective in vitro.[1]

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: Conduct a time-course experiment to identify the peak of PGC-1α induction. While 24 hours is a common starting point, some cell types may require longer exposure.[5]

  • Possible Cause 3: Cell type specificity.

    • Solution: Be aware that the effectiveness of this compound can be cell-type specific. For example, this compound did not increase PGC-1α gene expression in rat primary hepatocytes.[3] Confirm the responsiveness of your cell line to this compound.

Issue 2: Observed cellular toxicity or unexpected side effects.

  • Possible Cause 1: High concentration of this compound.

    • Solution: High doses of this compound may lead to off-target effects or toxicity. In vivo studies have indicated a narrow safe and effective concentration range, with higher doses leading to adverse effects in mice.[7] It is crucial to perform a toxicity assay to determine the appropriate concentration for your experiments.

  • Possible Cause 2: Solvent toxicity.

    • Solution: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (DMSO alone) to rule out solvent-induced effects.

Data Presentation

Table 1: In Vitro this compound Treatment Parameters and PGC-1α Induction

Cell TypeThis compound Concentration (μM)Treatment Duration (hours)PGC-1α mRNA Fold Increase (approx.)Reference
L6 Myotubes10242.5[5]
L6 Myotubes20243.5[5]
hESC-CMs10481.7[4]
HKC Cells1048Not specified, but significant increase[6]

Table 2: In Vivo this compound Administration and Effects

Animal ModelThis compound DosageAdministration RouteDurationKey OutcomeReference
db/db mice15 mg/kg/dayOral gavage4 weeksIncreased skeletal muscle PGC-1α[3]
Rats (tMCAO)Not specifiedIntravenous2, 4, or 6 hours post-ischemiaEnhanced PGC-1α expression[9]
Mice (UUO)40 mg/kg/dayOral gavage1 weekUpregulated PGC-1α[6]
PND mice5 mg/kg/dayIntraperitoneal7 daysIncreased PGC-1α expression[7]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment and PGC-1α mRNA Analysis

  • Cell Seeding: Plate cells at a density that will ensure they are in the log phase of growth at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing culture medium with the this compound-containing medium or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours).

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for PGC-1α and a suitable housekeeping gene for normalization.

Visualizations

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates MEF2 MEF2 This compound->MEF2 activates PGC1a_Gene PGC-1α Gene AMPK->PGC1a_Gene induces transcription MEF2->PGC1a_Gene promotes transcription PGC1a_mRNA PGC-1α mRNA PGC1a_Gene->PGC1a_mRNA transcription PGC1a_Protein PGC-1α Protein PGC1a_mRNA->PGC1a_Protein translation NRF1 NRF-1 PGC1a_Protein->NRF1 coactivates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM TFAM NRF1->TFAM activates TFAM->Mitochondrial_Biogenesis promotes Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response Experiment (e.g., 0, 2.5, 5, 10, 20 µM this compound) Start->Dose_Response Time_Course Time-Course Experiment (e.g., 0, 6, 12, 24, 48 hours) Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Duration Time_Course->Optimal_Conditions Definitive_Experiment Definitive Experiment with Optimal Conditions Optimal_Conditions->Definitive_Experiment Analysis Analysis: qRT-PCR, Western Blot, Functional Assays Definitive_Experiment->Analysis End End Analysis->End Troubleshooting_Logic Issue Issue: No/Low PGC-1α Induction Check_Concentration Is this compound Concentration Optimal? Issue->Check_Concentration Check_Duration Is Treatment Duration Sufficient? Check_Concentration->Check_Duration Yes Solution_Dose Solution: Perform Dose-Response Check_Concentration->Solution_Dose No Check_Cell_Type Is Cell Type Responsive? Check_Duration->Check_Cell_Type Yes Solution_Time Solution: Perform Time-Course Check_Duration->Solution_Time No Solution_Cell Solution: Test Alternative Cell Line or Confirm Responsiveness Check_Cell_Type->Solution_Cell No Success Problem Solved Check_Cell_Type->Success Yes Solution_Dose->Check_Duration Solution_Time->Check_Cell_Type Solution_Cell->Success

References

Technical Support Center: Minimizing Variability in Zln005 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize variability in animal studies involving Zln005. Ensuring robust and reproducible results is critical for the successful preclinical evaluation of this promising therapeutic candidate.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section covers fundamental questions about this compound's mechanism, pharmacokinetics, and use in animal models.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small-molecule compound that acts as a transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] PGC-1α is a key regulator of energy metabolism and mitochondrial biogenesis.[2][3] this compound has been shown to selectively increase the expression of PGC-1α in muscle cells (myotubes) and skeletal muscle tissue.[3][4] This activation is mediated, at least in part, by the AMP-activated protein kinase (AMPK) pathway.[1][3] The resulting upregulation of PGC-1α enhances the transcription of downstream genes involved in mitochondrial function, leading to increased fatty acid oxidation and glucose uptake.[2][3] This mechanism underlies its therapeutic potential in metabolic diseases, neuroinflammation, and conditions linked to mitochondrial dysfunction.[4][5][6]

This compound Signaling Pathway cluster_cellular Cellular Interior cluster_effects Downstream Effects ZLN This compound AMPK AMPK Activation ZLN->AMPK PGC1a PGC-1α Gene Transcription AMPK->PGC1a NRF NRF-1 / TFAM PGC1a->NRF activates Mito Mitochondrial Biogenesis NRF->Mito FAO Fatty Acid Oxidation NRF->FAO GU Glucose Uptake NRF->GU

Caption: Simplified signaling pathway of this compound.

Q2: What are the key pharmacokinetic (PK) parameters of this compound in mice?

Pharmacokinetic studies in diabetic db/db mice provide insight into the absorption and distribution of this compound following oral administration. The compound is rapidly absorbed, with notable differences in concentration between plasma and liver tissue.[3]

ParameterPlasmaLiverMuscle
Dose 15 mg/kg (single oral dose)15 mg/kg (single oral dose)15 mg/kg (single oral dose)
Time to Cmax 15 minutes15 minutesNot specified
Cmax 3.7 µmol/L60.9 µmol/LNot specified
Concentration at 4h 0.44 µmol/L10.9 µmol/LReported as "stable"[3]
Data sourced from studies in db/db mice.[3]
Q3: What animal models have been successfully used in this compound studies?

This compound has been evaluated in a variety of murine models, demonstrating its potential across several disease areas. The choice of model is critical and depends on the specific research question.

  • Metabolic Disease: Diabetic db/db mice are used to study the anti-diabetic and insulin-sensitizing effects of this compound.[3]

  • Neuroinflammation: C57BL/6 mice have been used to model perioperative neurocognitive disorders (PND) and assess this compound's ability to reduce neuroinflammation and improve mitochondrial function.[4]

  • Kidney Injury: C57BL/6 mice are used in models of ischemia-reperfusion (I/R) induced acute kidney injury and unilateral ureteral obstruction (UUO) to evaluate the protective effects of this compound on renal tissue.[6][7]

  • Retinopathy: rd1 mice, a model for retinitis pigmentosa, have been used to show that this compound can delay photoreceptor degeneration.[8]

  • Pulmonary Fibrosis: Bleomycin-induced pulmonary fibrosis in C57BL/6 mice is used to study the effects of this compound on alveolar epithelial cell aging.[9][10]

Q4: What are the common administration routes and vehicles for this compound?

The method of administration can significantly impact drug exposure and, consequently, study outcomes.

  • Oral (p.o.) Administration: This is a common route for chronic studies. This compound is typically suspended in a vehicle such as 0.5% methylcellulose for oral gavage.[3]

  • Intraperitoneal (i.p.) Injection: This route has also been used and may be suitable for achieving rapid systemic exposure.[4][7]

It is crucial to maintain consistency in vehicle preparation and administration volume (adjusted for body weight) across all animals to minimize variability.

Section 2: Troubleshooting Guide to Minimize Variability

High variability can obscure true experimental effects. This section addresses common sources of variability in a troubleshooting format.

Experimental Design & Setup

Inconsistency between experiments often points to issues in the study design and execution. A rigorously controlled workflow is essential.[11]

Troubleshooting Checklist:

  • Randomization: Are animals truly randomly assigned to treatment groups (e.g., using a computer-based randomization tool)? This prevents selection bias.

  • Blinding: Is the investigator responsible for dosing, data collection, and outcome assessment blinded to the treatment groups? This minimizes observer bias.[11]

  • Control Groups: Is a vehicle-only control group always included? This group is essential to confirm that the observed effects are due to this compound and not the vehicle or administration procedure.[12]

  • Sample Size: Was a power analysis performed to determine the appropriate number of animals per group? An insufficient sample size can lead to failure in detecting a true effect or produce spurious results.[12]

  • Batch Effects: Are you running complete experimental cohorts at the same time? If experiments must be split into batches, ensure that each batch contains animals from every treatment group to account for batch-to-batch variation.[13]

Experimental Workflow A Hypothesis & Study Plan B Power Analysis (Determine Sample Size) A->B C Animal Acclimatization (Min. 1 Week) B->C D Randomization & Blinding C->D E Baseline Measurements D->E F Treatment Administration (Vehicle vs. This compound) E->F G Monitoring & Data Collection (Blinded) F->G H Endpoint Analysis (Blinded) G->H I Statistical Analysis (Account for variables) H->I J Interpretation I->J

Caption: A robust experimental workflow to reduce variability.

Animal Model and Environment

Selecting the appropriate animal model is a critical first step.[14] Variability can arise from the inherent biological characteristics of the animals.

Troubleshooting Checklist:

  • Strain/Genetic Background: Ensure the same strain (e.g., C57BL/6) from the same vendor is used for all experiments, as different genetic backgrounds can alter drug metabolism and response.[14]

  • Age and Sex: Use animals of a consistent age and sex. Age can influence metabolic rates, and sex can affect pharmacokinetics and disease pathology. Most cited this compound studies use male mice.[3][4][6][7]

  • Health Status: Only use healthy animals. Procure animals from reputable vendors that provide health reports to ensure they are free of specific pathogens that could confound results.

Animals are highly sensitive to their environment. Minor inconsistencies can introduce significant variability.

Troubleshooting Checklist:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before starting any procedures. This reduces stress-related physiological changes.

  • Cage Effects: Animals housed in the same cage share a microenvironment, which can make their responses more similar to each other than to animals in other cages.[13] To mitigate this, distribute animals from different treatment groups across multiple cages (if the treatment method allows) or include "cage" as a random effect in your statistical analysis.[13]

  • Environmental Conditions: Maintain a consistent environment (12-hour light/dark cycle, temperature, humidity) and minimize noise.

  • Diet: Use the same diet formulation for all animals throughout the study, as dietary components can affect drug metabolism.

This compound Dosing and Administration

Yes, inconsistent drug delivery is a major source of variability.

Troubleshooting Checklist:

  • Vehicle Preparation: Ensure the this compound suspension (e.g., in 0.5% methylcellulose) is homogenous. Vortex the suspension thoroughly before drawing each dose to prevent the compound from settling.

  • Dosing Accuracy: Use appropriate, calibrated equipment for administration. For oral gavage, ensure proper technique to avoid accidental tracheal administration or incomplete delivery.

  • Timing: Administer doses at the same time each day to account for circadian variations in animal physiology.

  • Route Consistency: Use the same administration route for all animals in a cohort.

Section 3: Key Experimental Protocols

Following standardized protocols is essential for reproducibility.

Protocol 1: Chronic Oral Administration of this compound in db/db Mice

(Adapted from Zhang et al., Diabetes 2013)[3]

  • Animal Model: Male diabetic db/db mice, 8 weeks of age.

  • Acclimatization: House animals under standard conditions for at least one week prior to the experiment.

  • Group Assignment: Randomly assign mice to treatment groups based on body weight and blood glucose levels to ensure groups are balanced at baseline.

  • Preparation of Dosing Solution: Prepare this compound in a vehicle of 0.5% methylcellulose. The concentration should be calculated to deliver the desired dose (e.g., 15 mg/kg) in a standard volume (e.g., 10 mL/kg).

  • Administration:

    • Administer the this compound suspension or vehicle-only control via oral gavage once daily.

    • Weigh animals daily or several times a week to adjust the dosing volume accordingly.

    • Ensure the suspension is well-vortexed before each administration.

  • Monitoring: Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, insulin) at regular intervals throughout the 6-week treatment period.

Protocol 2: Pharmacokinetic Study Protocol for this compound

(Adapted from Zhang et al., Diabetes 2013)[3]

  • Animal Model: Male db/db mice.

  • Dosing: Administer a single dose of this compound (e.g., 15 mg/kg) via oral gavage.

  • Sample Collection:

    • Establish separate groups of animals for each time point to avoid confounding effects from repeated anesthesia and blood collection.

    • Collect blood (for plasma) and tissues (liver, muscle) at designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) post-dose.

  • Sample Processing:

    • Process blood to collect plasma (e.g., centrifugation with an anticoagulant).

    • Snap-freeze tissue samples immediately in liquid nitrogen.

    • Store all samples at -80°C until analysis.

  • Analysis: Determine the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

References

Addressing poor oral bioavailability of Zln005 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zln005, with a specific focus on addressing its poor oral bioavailability in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α).[1][2] It has been shown to increase the expression of PGC-1α and its downstream genes, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway.[1] This mechanism makes this compound a valuable tool for studying metabolic diseases, neuroinflammation, and other conditions where mitochondrial function and energy homeostasis are implicated.[1][3]

Q2: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. Why is this happening?

A2: The primary reason for low and variable plasma concentrations of this compound following oral administration is likely its poor oral bioavailability. Evidence strongly suggests that this compound undergoes extensive first-pass metabolism in the liver. One study noted that a higher intragastric dose is required to achieve the same blood concentration as a parenteral dose, which is indicative of significant first-pass effect.[3]

Q3: What is "first-pass metabolism" and how does it affect this compound?

A3: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body (e.g., the liver) that results in a reduced concentration of the active drug reaching the systemic circulation. After oral administration, this compound is absorbed from the gastrointestinal tract and enters the portal circulation, which leads directly to the liver. Pharmacokinetic studies in mice have shown that after a single oral dose, the concentration of this compound in the liver is significantly higher than in the plasma, supporting the hypothesis of extensive hepatic first-pass metabolism.[2]

Troubleshooting Guide: Poor Oral Bioavailability of this compound

This guide provides a structured approach to troubleshoot and potentially mitigate the challenges associated with the poor oral bioavailability of this compound in your in vivo experiments.

Issue: Low and variable plasma concentrations of this compound after oral gavage.

Potential Cause 1: Extensive First-Pass Metabolism

  • Evidence: Pharmacokinetic studies show significantly higher concentrations of this compound in the liver compared to plasma shortly after oral administration.[2] This suggests that a large fraction of the absorbed drug is metabolized in the liver before it can enter systemic circulation.

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic Study: If you haven't already, perform a pilot PK study comparing plasma concentrations of this compound after oral (PO) and intravenous (IV) administration. This will allow you to calculate the absolute oral bioavailability.

    • Analyze Metabolites: If possible, analyze plasma and liver homogenates for potential metabolites of this compound to confirm the extent of metabolism.

Potential Cause 2: Poor Aqueous Solubility

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: Experimentally determine the solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF).

    • Formulation Optimization: Test different vehicle formulations to improve the solubility of this compound.

Potential Cause 3: Low Intestinal Permeability

  • Evidence: The ability of this compound to cross the intestinal epithelium might be limited.

  • Troubleshooting Steps:

    • Perform a Caco-2 Permeability Assay: This in vitro assay is a standard method to predict the intestinal permeability of a compound.[4][5][6][7]

Potential Solutions and Formulation Strategies

If poor oral bioavailability is confirmed, consider the following strategies to improve the in vivo performance of this compound:

  • Parenteral Administration: For initial proof-of-concept studies where bypassing the gastrointestinal tract and first-pass metabolism is desirable, consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection.[1]

  • Formulation Development:

    • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation in the GI tract and may enhance its absorption via the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.

    • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can improve its solubility and dissolution rate, potentially leading to enhanced oral bioavailability.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the GI tract. This can improve the solubilization and absorption of poorly water-soluble drugs.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Diabetic (db/db) Mice after a Single Oral Dose (15 mg/kg)

ParameterValueTissueTime Point
Peak Plasma Concentration (Cmax)3.7 µmol/LPlasma15 minutes
Plasma Concentration at 4 hours0.44 µmol/LPlasma4 hours
Peak Liver Concentration60.9 µmol/LLiver15 minutes
Liver Concentration at 4 hours10.9 µmol/LLiver4 hours
Muscle Concentration~3-4 µmol/LMuscleStable over 4 hours

Data summarized from a pharmacokinetic study in db/db mice.[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
DMSO22 mg/mL (87.88 mM)
Ethanol5 mg/mL (19.97 mM)
WaterInsoluble

Data obtained from commercial suppliers and should be confirmed experimentally.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Assessment in Mice

This protocol provides a general framework for determining the absolute oral bioavailability of this compound.

  • Animal Model: Use adult male C57BL/6 or other appropriate mouse strain (8-10 weeks old).

  • Housing and Acclimatization: House animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): To determine the plasma concentration profile without the influence of absorption and first-pass metabolism.

    • Oral (PO) Group (n=3-5): To determine the plasma concentration profile after oral administration.

  • Formulation Preparation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a mixture of saline, DMSO, and a solubilizing agent like PEG300 or Tween-80). The final DMSO concentration should be minimized.

    • PO Formulation: Prepare a suspension or solution of this compound in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • IV Administration: Administer the this compound formulation via the tail vein at a specific dose (e.g., 1-5 mg/kg).

    • PO Administration: Administer the this compound formulation by oral gavage at a specific dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve (AUC) for both routes of administration.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Protocol 2: Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Add a solution of this compound in transport buffer to the apical (A) side of the Transwell®.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the A-to-B and B-to-A directions. An efflux ratio (PappB-A / PappA-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.

Mandatory Visualizations

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Circulation cluster_liver Liver This compound (Oral) This compound (Oral) Dissolution Dissolution This compound (Oral)->Dissolution Absorption Absorption Dissolution->Absorption Portal Vein Portal Vein Absorption->Portal Vein First-Pass Metabolism First-Pass Metabolism Portal Vein->First-Pass Metabolism Systemic Circulation Systemic Circulation Target Tissues Target Tissues Systemic Circulation->Target Tissues First-Pass Metabolism->Systemic Circulation Reduced Amount Metabolites Metabolites First-Pass Metabolism->Metabolites G cluster_workflow Troubleshooting Workflow for Poor Oral Bioavailability start Low in vivo efficacy with oral this compound pk_study Conduct Pilot PK Study (PO vs. IV) start->pk_study calc_bioavailability Calculate Absolute Oral Bioavailability (F%) pk_study->calc_bioavailability is_low Is F% low? calc_bioavailability->is_low investigate Investigate Cause: - First-Pass Metabolism - Poor Solubility - Low Permeability is_low->investigate Yes formulate Develop Improved Formulation: - Nanoparticles - SEDDS - Parenteral Delivery is_low->formulate Yes investigate->formulate retest Re-evaluate in vivo PK formulate->retest G This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Expression AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Metabolic_Benefits Improved Metabolic Function Mitochondrial_Biogenesis->Metabolic_Benefits

References

Zln005 stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Zln005 effectively in their experiments. Here you will find comprehensive information on the stability of this compound in solution, long-term storage recommendations, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

A1: For long-term stability, this compound powder should be stored under desiccating conditions at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6] It is soluble in DMSO up to 50 mM.[2][4] Ethanol can also be used, with solubility up to 10 mM.[2] For optimal results, use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[4][7]

Q3: How should I store this compound stock solutions?

A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][7]

Q4: Is this compound stable in aqueous solutions for cell culture experiments?

A4: this compound is not soluble in water.[4][8] For cell-based assays, a high-concentration stock solution in DMSO should be prepared first. This stock solution can then be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare fresh dilutions for each experiment.[7][9]

Q5: Can I sonicate this compound solutions to aid dissolution?

A5: Yes, ultrasonication can be used to help dissolve this compound, especially when preparing higher concentration solutions in DMSO or suspended solutions for in vivo studies.[1][7] Gentle warming in a water bath can also aid dissolution.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage The solution may be supersaturated, or the solvent may have absorbed water.Gently warm the solution and vortex or sonicate to redissolve. Ensure you are using anhydrous DMSO and that the storage container is tightly sealed. Consider preparing a slightly lower concentration stock solution.
Precipitation in cell culture medium after adding this compound The final concentration of this compound exceeds its solubility in the aqueous medium, or the concentration of DMSO is too high.Ensure the final DMSO concentration is minimal (<0.1%). Add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. Prepare the final dilution immediately before use.
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution.Always use freshly thawed aliquots of the stock solution for each experiment. Verify the concentration of your stock solution using analytical methods like HPLC if possible. Ensure consistent cell seeding density and incubation times.[11]
No observable effect of this compound on PGC-1α activation The concentration of this compound may be too low, or the incubation time may be insufficient. The cells may not be responsive to this compound.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type.[5] this compound has shown cell type-specificity, for instance, it did not show the same effects in rat primary hepatocytes as in L6 myotubes.[4]

Quantitative Data Summary

This compound Storage Stability
Form Storage Temperature Duration
Powder-20°C3 years[1][4]
Powder4°C2 years[1][9]
In Solvent (DMSO)-80°C2 years[1][7]
In Solvent (DMSO)-20°C1 year[1][7]
This compound Solubility
Solvent Solubility Notes
DMSO≥ 23.3 mg/mL (≥ 93.08 mM)[6]Up to 50 mg/mL (199.72 mM) has been reported.[4] Use of fresh, anhydrous DMSO is recommended.[4][7] Ultrasonication may be needed.[1][5]
Ethanol10 mM[2]Up to 12 mg/mL has been reported.[4] Ultrasonication may be needed.[7]
WaterInsoluble[4][8]
In Vivo Formulation 12.2 mg/mL (8.79 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspended solution, requires sonication).[1][7]
In Vivo Formulation 2≥ 1.25 mg/mL (4.99 mM)10% DMSO, 90% (20% SBE-β-CD in Saline) (Clear solution).[1][7]
In Vivo Formulation 3≥ 1.25 mg/mL (4.99 mM)10% DMSO, 90% Corn Oil (Clear solution).[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][7]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][7]

Protocol 2: In Vitro Cell-Based Assay
  • Materials:

    • Cells of interest (e.g., L6 myotubes)

    • Appropriate cell culture medium and supplements

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Multi-well cell culture plates

  • Procedure:

    • Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., <0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 24 hours).[5]

    • After incubation, proceed with the desired downstream analysis, such as Western blotting for PGC-1α expression or a mitochondrial function assay.

Protocol 3: Western Blot for PGC-1α Expression
  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against PGC-1α

    • Loading control primary antibody (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary anti-PGC-1α antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Signaling Pathways and Workflows

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-γ coactivator-1α) AMPK->PGC1a activates NRF1 NRF1 (Nuclear Respiratory Factor 1) PGC1a->NRF1 co-activates Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake PGC1a->Glucose_Uptake TFAM TFAM (Mitochondrial Transcription Factor A) NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: this compound signaling pathway leading to mitochondrial biogenesis and improved metabolism.

Experimental_Workflow_this compound cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Zln005_Powder This compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Zln005_Powder->Stock_Solution Cell_Treatment Treat Cells with this compound Stock_Solution->Cell_Treatment Cell_Seeding Seed Cells Cell_Seeding->Cell_Treatment Western_Blot Western Blot (PGC-1α, p-AMPK) Cell_Treatment->Western_Blot Mito_Function Mitochondrial Function Assay (e.g., Seahorse, MitoTracker) Cell_Treatment->Mito_Function Gene_Expression qPCR (PGC-1α target genes) Cell_Treatment->Gene_Expression

Caption: General experimental workflow for studying the effects of this compound in vitro.

References

Technical Support Center: ZLN005-Mediated PGC-1α Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZLN005, a small molecule activator of Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). While this compound is a chemical compound and not a gene that can be "knocked out," unexpected phenotypes or results can arise during experiments involving its use. This resource addresses potential issues and provides guidance on validation and interpretation of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule, benzimidazole compound that acts as a transcriptional regulator of PGC-1α.[1][2] It functions by upregulating the expression of the PPARGC1A gene, which encodes the PGC-1α protein.[2] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[1][3] this compound has been shown to stimulate PGC-1α expression, leading to enhanced mitochondrial function, fatty acid oxidation, and improved energy homeostasis in various cell types, including muscle cells, hepatocytes, and cardiomyocytes.[1][2][3]

Q2: We are not observing the expected upregulation of PGC-1α mRNA or protein after this compound treatment. What could be the issue?

Several factors could contribute to a lack of response to this compound treatment. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include suboptimal this compound concentration, insufficient treatment duration, poor cell health, or cell-type-specific responses.[4]

Q3: Are there any known off-target effects of this compound?

While this compound is described as a specific agonist of PGC-1α, all small molecules have the potential for off-target effects.[5] The primary known mechanism of this compound-induced PGC-1α expression is through the activation of the AMP-activated protein kinase (AMPK) pathway in some cell types.[6] Therefore, some observed effects may be mediated by AMPK activation. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is indeed PGC-1α dependent. This can be achieved by using PPARGC1A knockout or knockdown models, where the effects of this compound should be blunted or absent.[7]

Q4: Can this compound be used in vivo?

Yes, this compound has been successfully used in in vivo rodent models.[2][8] Administration of this compound in animal models of metabolic dysfunction has been shown to improve glucose tolerance and insulin sensitivity.[2] It has also been shown to have protective effects against ischemia-reperfusion injury in various organs.[8]

Troubleshooting Guide

Issue 1: No significant increase in PGC-1α expression or downstream targets.
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations in the literature typically range from 10 to 20 μM.[1][9]
Insufficient Treatment Duration Conduct a time-course experiment. PGC-1α mRNA and protein expression levels may peak at different times. A 24-48 hour treatment is a common starting point.[1]
Poor Cell Health or Confluency Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally.
Cell-Type Specificity The efficacy of this compound can be cell-type specific.[4][9] Confirm from literature if this compound has been validated in your cell line or a similar one. The signaling pathways regulating PGC-1α can differ between cell types.[6]
This compound Degradation This compound should be stored as a stock solution in DMSO at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Issue 2: Unexpected or contradictory phenotypic results.
Possible Cause Recommended Solution
Off-Target Effects To confirm the observed phenotype is PGC-1α-dependent, perform rescue experiments. This can involve siRNA-mediated knockdown or CRISPR-Cas9 mediated knockout of PPARGC1A. The this compound-induced phenotype should be diminished in these models.[7]
Activation of Compensatory Pathways Upregulation of PGC-1α can lead to broad changes in cellular metabolism.[1] This may trigger compensatory mechanisms. Analyze the expression of related genes and pathways to get a more comprehensive understanding of the cellular response.
Experimental System Complexity In vivo studies can be influenced by a multitude of factors. Consider the genetic background of the animal model, as this can profoundly influence the observed phenotype.[10]
Functional Redundancy Other PGC-1 family members (PGC-1β) might compensate for or modulate the effects of PGC-1α activation.[11] Assess the expression of other related coactivators.

Experimental Protocols

Protocol 1: Validation of this compound-induced PGC-1α Activation via Western Blot
  • Cell Culture and Treatment: Plate cells at a density to reach 70-80% confluency at the time of harvest. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PGC-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Analysis of Downstream Target Gene Expression via qRT-PCR
  • Cell Culture and Treatment: Treat cells with this compound or vehicle control as described above.

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for PGC-1α and its downstream targets (e.g., TFAM, NRF1).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Visualizations

ZLN005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PGC1a_Gene PPARGC1A Gene AMPK->PGC1a_Gene upregulates transcription PGC1a_Protein PGC-1α Protein PGC1a_Gene->PGC1a_Protein translates to NRF1 NRF1 PGC1a_Protein->NRF1 co-activates FAO Fatty Acid Oxidation PGC1a_Protein->FAO promotes TFAM TFAM NRF1->TFAM activates Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis promotes

Caption: this compound signaling pathway leading to mitochondrial biogenesis.

Knockout_Validation_Workflow start Start: CRISPR/Cas9 Transfection single_cell Single-Cell Cloning start->single_cell expansion Clonal Expansion single_cell->expansion genomic_validation Genomic Validation expansion->genomic_validation sanger Sanger Sequencing genomic_validation->sanger Indel confirmation ngs Next-Generation Sequencing genomic_validation->ngs Off-target analysis protein_validation Protein Validation sanger->protein_validation ngs->protein_validation western Western Blot protein_validation->western Absence of protein phenotypic_assay Phenotypic Assay western->phenotypic_assay end Validated Knockout Line phenotypic_assay->end

Caption: General workflow for CRISPR-Cas9 knockout validation.

References

Forum discussion on common problems with Zln005 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with Zln005. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate common challenges and optimize your results.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question: I am having trouble dissolving this compound. What is the recommended procedure?

Answer: this compound is soluble in DMSO but not in water.[1] For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2] For a 22 mg/mL stock solution, sonication may be required to fully dissolve the compound.[3]

For in vivo experiments, several formulation methods can be used. A common method involves creating a suspension by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[4] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[5] If precipitation occurs, gentle warming or sonication can aid in dissolution.[4] Always prepare fresh working solutions for animal experiments and use them promptly.[2][4]

Question: I am not observing the expected upregulation of PGC-1α in my cell line. What could be the reason?

Answer: The effects of this compound can be cell-type specific. For instance, this compound has been shown to increase the expression of the PGC-1α gene in L6 myotubes, but it does not have the same effect in rat primary hepatocytes.[2][6] It's important to verify if this compound has been validated for your specific cell line.

Another possibility is that the concentration of this compound or the incubation time is not optimal. A dose-response experiment is recommended to determine the optimal concentration for your cell type. In L6 myotubes, this compound has been shown to increase PGC-1α mRNA levels in a dose-dependent manner.[6]

Question: I am observing cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?

Answer: While this compound is generally reported to have low cytotoxicity at effective concentrations, higher doses can be toxic to some cell lines.[7] It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cells. If you are observing cell death, consider reducing the concentration of this compound or shortening the incubation time. One study noted that while this compound was effective, there was a narrow range of safe and effective concentrations, with higher doses leading to mortality in mice.[8]

Question: My Western blot for PGC-1α is showing no signal or multiple bands. What should I do?

Answer: This is a common issue in Western blotting and can be due to several factors. For no signal, ensure that your primary antibody is validated for the species you are working with and that it is active. You may need to increase the primary antibody concentration or the incubation time.[7] Also, confirm that the protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.[9]

For multiple bands, this could be due to protein degradation, post-translational modifications, or non-specific antibody binding. Ensure you are using protease inhibitors in your lysis buffer.[7] To reduce non-specific binding, you can try optimizing the blocking conditions and the primary antibody concentration. Running a positive and negative control can also help to confirm the specificity of your primary antibody.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] It upregulates the transcription of the PGC-1α gene, which in turn coactivates downstream genes involved in mitochondrial biogenesis, oxidative metabolism, and energy homeostasis.[1] In some cell types, the activation of PGC-1α by this compound is dependent on the activation of AMP-activated protein kinase (AMPK).[2]

Q2: What are the common downstream targets of this compound-induced PGC-1α activation?

A2: Activation of PGC-1α by this compound leads to the increased expression of several downstream targets involved in mitochondrial function and energy metabolism. These include nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), which are key regulators of mitochondrial biogenesis.[8][10] Other targets include genes involved in fatty acid oxidation and glucose uptake.[6]

Q3: What are the recommended concentrations of this compound for in vitro and in vivo experiments?

A3: The optimal concentration of this compound can vary depending on the cell type or animal model. For in vitro studies, concentrations typically range from 2.5 µM to 20 µM.[4][6] For in vivo studies in mice, dosages of 5 mg/kg/day to 15 mg/kg/day administered orally or via intraperitoneal injection have been reported.[4][8] It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to two years.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving this compound.

Table 1: In Vitro Experimental Parameters for this compound

Cell LineConcentration RangeIncubation TimeObserved EffectReference
L6 Myotubes2.5 - 20 µM24 hoursIncreased PGC-1α mRNA, glucose uptake, and fatty acid oxidation[6]
Primary Rat HepatocytesUp to 20 µM24 hoursNo effect on PGC-1α mRNA[6]
hESC-CMs10 µM48 hoursUpregulated PGC-1α and mitochondrial function-related genes[11]
HKC & NRK-52E cells10 µM48 hoursAlleviated TGF-β1-induced fibrosis[12]
Alveolar Epithelial Cells10 µM24 hoursIncreased PGC-1α protein levels[13]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelDosageAdministration RouteDurationObserved EffectReference
db/db mice15 mg/kg/dayOral4 weeksDecreased blood glucose levels[4]
C57BL/6 mice (PND model)5 - 7.5 mg/kg/dayIntraperitoneal7 daysImproved cognitive function, increased PGC-1α/NRF-1[8]
UUO mice40 mg/kg/dayIntragastric1 weekReduced renal fibrosis[12]
Mice with liver IRINot specifiedNot specified3 days pretreatmentDecreased liver injury and ROS generation[14]

Key Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., L6 myotubes, HKC, or A549) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).[9][12]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 22 mg/mL).[3] On the day of the experiment, dilute the stock solution to the desired final concentration in fresh culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[6][12]

  • Harvesting: After incubation, harvest the cells for downstream analysis such as RNA extraction for qPCR or protein extraction for Western blotting.

Western Blotting for PGC-1α
  • Protein Extraction: Lyse the cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGC-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.[13]

Quantitative Real-Time PCR (qPCR) for PGC-1α mRNA
  • RNA Extraction: Extract total RNA from cells or tissues using a suitable RNA isolation kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.[11]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the PGC-1α gene and a housekeeping gene (e.g., GAPDH or β-actin).[11]

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of PGC-1α mRNA, normalized to the housekeeping gene.[8]

Visualizations

Signaling Pathway

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Upregulates TFAM TFAM PGC1a->TFAM Upregulates FAO Fatty Acid Oxidation PGC1a->FAO Glucose_Uptake Glucose Uptake PGC1a->Glucose_Uptake Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis TFAM->Mito_Biogenesis Zln005_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Zln005_Prep 2. This compound Solution Preparation Cell_Culture->Zln005_Prep Treatment 3. Cell Treatment (this compound or Vehicle) Zln005_Prep->Treatment Harvesting 4. Cell Harvesting Treatment->Harvesting qPCR 5a. qPCR (mRNA expression) Harvesting->qPCR Western_Blot 5b. Western Blot (Protein expression) Harvesting->Western_Blot Functional_Assay 5c. Functional Assays (e.g., Glucose Uptake) Harvesting->Functional_Assay

References

Validation & Comparative

A Comparative Analysis of Zln005 and Resveratrol in Promoting Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two compounds, Zln005 and resveratrol, in stimulating mitochondrial biogenesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of their respective performance, supported by detailed methodologies and pathway visualizations.

Executive Summary

Mitochondrial biogenesis is a critical cellular process for maintaining energy homeostasis and is a key therapeutic target for a range of metabolic and age-related diseases. Both this compound, a novel small molecule, and resveratrol, a naturally occurring polyphenol, have been identified as potent inducers of this process. This guide reveals that while both compounds effectively upregulate key markers of mitochondrial biogenesis, their mechanisms and reported efficacy can vary. This compound appears to act as a direct transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2] Resveratrol, on the other hand, is understood to activate PGC-1α through more indirect upstream pathways, primarily via activation of SIRT1 and AMPK.[3][4] The presented data, collated from multiple studies, suggests that this compound may offer a more targeted and potentially more potent induction of the PGC-1α pathway.

Quantitative Data Comparison

The following table summarizes the quantitative effects of this compound and resveratrol on key markers of mitochondrial biogenesis as reported in various in vitro and in vivo studies.

ParameterCompoundModel SystemConcentration/DoseFold Change vs. ControlReference
PGC-1α mRNA This compoundhESC-CMs10 μM~1.7-fold[1]
This compoundL6 Myotubes10 μMNot specified, but significant increase[2]
ResveratrolKGN Cells50 μmol/LSignificant increase[5]
ResveratrolHepG2 Cells1 μMTime-dependent increase[6]
PGC-1α Protein This compoundhESC-CMs10 μMSignificantly elevated[1]
This compoundRAW 264.7 MacrophagesNot SpecifiedSignificant increase[7]
ResveratrolKGN Cells50 μmol/LSignificant increase[5]
NRF-1 mRNA This compoundNot specifiedNot specifiedUpregulated[8]
ResveratrolHepG2 Cells1 μMTime-dependent increase[6]
ResveratrolCAECs10 μmol/lUpregulated[9]
TFAM mRNA This compoundRAW 264.7 MacrophagesNot SpecifiedSignificant increase[7]
ResveratrolHepG2 Cells1 μMTime-dependent increase[6]
ResveratrolCAECs10 μmol/lUpregulated[9]
mtDNA Content This compoundhESC-CMs10 μM~1.5-fold[1]
This compoundHKC CellsNot SpecifiedSignificant increase[10]
ResveratrolKGN Cells (Hypoxia)50 μmol/LRecovered to normal levels[5]
ResveratrolAortas of db/db miceNot specifiedSignificantly increased[9]
ATP Production This compoundhESC-CMs10 μMIncreased[1]
This compoundPND MiceNot specifiedSignificantly higher[11]
ResveratrolNot specifiedNot specifiedEnhanced[12]

hESC-CMs: human embryonic stem cell-derived cardiomyocytes; KGN Cells: human ovarian granulosa-like tumor cell line; L6 Myotubes: rat skeletal muscle myoblasts; RAW 264.7 Macrophages: mouse macrophage cell line; HepG2 Cells: human liver cancer cell line; CAECs: coronary arterial endothelial cells; HKC Cells: human kidney cells; PND: Perioperative neurocognitive disorders.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

Zln005_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a_promoter PGC-1α Promoter (MEF2 site) This compound->PGC1a_promoter Directly Activates Transcriptional Activity AMPK->PGC1a_promoter Activates PGC1a PGC-1α PGC1a_promoter->PGC1a Upregulates Expression NRF1_2 NRF-1/2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Activates mtDNA mtDNA Replication & Transcription TFAM->mtDNA Promotes Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis

Figure 1: this compound Signaling Pathway for Mitochondrial Biogenesis.

Resveratrol_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Phosphorylates & Activates SIRT1->PGC1a Deacetylates & Activates NRF1_2 NRF-1/2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Activates mtDNA mtDNA Replication & Transcription TFAM->mtDNA Promotes Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis

Figure 2: Resveratrol Signaling Pathway for Mitochondrial Biogenesis.

Experimental_Workflow cluster_treatment Cell/Animal Treatment cluster_analysis Analysis of Mitochondrial Biogenesis Cell_Culture Cell Culture/ Animal Model Treatment Treatment with This compound or Resveratrol Cell_Culture->Treatment Control Vehicle Control Cell_Culture->Control Harvest Harvest Tissues/Cells Treatment->Harvest Control->Harvest RNA_Protein_DNA_Isolation RNA/Protein/DNA Isolation Harvest->RNA_Protein_DNA_Isolation ATP_Assay ATP Assay (Luminescence) Harvest->ATP_Assay qPCR qPCR (PGC-1α, NRF1, TFAM mRNA, mtDNA content) RNA_Protein_DNA_Isolation->qPCR Western_Blot Western Blot (PGC-1α, TFAM Protein) RNA_Protein_DNA_Isolation->Western_Blot

Figure 3: General Experimental Workflow for Assessing Mitochondrial Biogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from common laboratory practices and specific details may vary between the cited studies.

Western Blot for PGC-1α Protein Expression
  • Objective: To quantify the relative protein levels of PGC-1α following treatment with this compound or resveratrol.

  • Methodology:

    • Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are loaded onto a 4-20% gradient SDS-polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for PGC-1α. It is important to note that the biologically relevant molecular weight of PGC-1α is ~110 kDa, not the predicted ~90 kDa.[13][14]

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) for mtDNA Content
  • Objective: To determine the relative copy number of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) as an indicator of mitochondrial biogenesis.

  • Methodology:

    • DNA Extraction: Total DNA is extracted from cells or tissues using a commercial kit.

    • Primer Design: Primers are designed to amplify a specific region of the mitochondrial genome (e.g., a region within the D-loop or a mitochondrial gene like COX1) and a single-copy nuclear gene (e.g., B2M or RNase P).

    • qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, template DNA, and the respective forward and reverse primers for both the mitochondrial and nuclear targets in separate wells.

    • Thermal Cycling: The reaction is run on a real-time PCR instrument with appropriate cycling conditions.

    • Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.[15] An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.

ATP Production Assay (Luminescence-based)
  • Objective: To measure cellular ATP levels as a functional readout of mitochondrial activity.

  • Methodology:

    • Cell Lysis: Cells are lysed to release ATP.

    • Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, which results in light emission.

    • Luminescence Measurement: The luminescence signal, which is directly proportional to the ATP concentration, is measured using a luminometer.

    • Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the ATP levels in the samples.

    • Normalization: ATP levels are typically normalized to the total protein concentration of the cell lysate.[16][17][18]

Conclusion

Both this compound and resveratrol demonstrate the capacity to induce mitochondrial biogenesis, a process with significant therapeutic potential. This compound appears to offer a more direct mechanism of action by targeting the transcriptional activation of PGC-1α. Resveratrol, while also effective, functions through a more complex, indirect pathway involving upstream regulators. The quantitative data, while derived from different experimental systems, suggests that both compounds are potent inducers of key mitochondrial biogenesis markers. The choice between these compounds for further research and development may depend on the specific therapeutic context, desired specificity of action, and pharmacokinetic properties. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of this compound and resveratrol.

References

Validating the PGC-1α-Dependent Therapeutic Effects of Zln005: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic effects of Zln005, a novel small-molecule activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), through the use of a PGC-1α inhibitor. The objective is to offer a clear, data-driven approach to confirm that the biological activities of this compound are indeed mediated by its intended target, PGC-1α.

Introduction to this compound and PGC-1α

This compound is a promising therapeutic agent that has been shown to ameliorate conditions such as type 2 diabetes, renal fibrosis, and neurocognitive disorders in preclinical models.[1][2][3] Its primary mechanism of action is the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis, energy metabolism, and antioxidant defense.[1][4] To rigorously validate that the observed therapeutic benefits of this compound are a direct consequence of PGC-1α activation, it is essential to demonstrate that these effects are diminished or abolished in the presence of a PGC-1α inhibitor. This guide outlines the experimental strategies and data interpretation necessary for such validation.

Mechanism of Action: this compound vs. PGC-1α Inhibitors

A clear understanding of the opposing mechanisms of this compound and PGC-1α inhibitors is fundamental to designing and interpreting validation studies.

This compound: A PGC-1α Transcriptional Activator

This compound selectively increases the expression of the PPARGC1A gene, which encodes PGC-1α.[1] This is achieved, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] The increased levels of PGC-1α then co-activate various transcription factors to enhance the expression of downstream target genes involved in:

  • Mitochondrial Biogenesis: Leading to an increase in the number and function of mitochondria.[5][6]

  • Fatty Acid Oxidation: Promoting the use of fats for energy production.[1]

  • Glucose Uptake: Improving cellular glucose utilization.[1]

PGC-1α Inhibitors: An Overview of SR-18292

Several molecules can inhibit PGC-1α activity. For the purpose of this guide, we will focus on SR-18292 , a well-characterized PGC-1α inhibitor.[2][5][7][8] SR-18292 does not block the expression of PGC-1α but rather inhibits its activity through post-translational modification. It increases the interaction between PGC-1α and the acetyltransferase GCN5, leading to hyperacetylation of PGC-1α.[2][5] This acetylation reduces the co-activation of target transcription factors, thereby suppressing the expression of PGC-1α-regulated genes, particularly those involved in gluconeogenesis.[2][9]

Comparative Experimental Validation

The following table summarizes the expected outcomes when treating cells or animal models with this compound alone versus in combination with a PGC-1α inhibitor like SR-18292. The data presented are synthesized from multiple studies on this compound.[1][6][10][11]

ParameterControl (Vehicle)This compound (10-20 µM)This compound + PGC-1α Inhibitor (e.g., SR-18292)Expected Outcome of Inhibition
PGC-1α mRNA Expression Baseline~1.7 to 2.0-fold increase~1.7 to 2.0-fold increaseNo change in this compound-induced expression
Downstream Gene Expression (e.g., TFAM, NRF1) BaselineSignificant IncreaseAttenuated IncreaseInhibition of transcriptional co-activation
Glucose Uptake Baseline~1.8-fold increaseSignificantly reduced increaseBlockade of PGC-1α mediated metabolic effects
Fatty Acid Oxidation Baseline~1.3-fold increaseSignificantly reduced increaseBlockade of PGC-1α mediated metabolic effects
Mitochondrial Respiration (OCR) BaselineIncreasedAttenuated IncreaseImpaired mitochondrial enhancement
Therapeutic Endpoint (e.g., reduction in fibrosis markers) Pathological levelsSignificant ReductionAttenuated or no reductionLoss of therapeutic efficacy

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments.

Cell Culture and Treatment
  • Cell Lines: L6 myotubes, HKC (human kidney cells), or other relevant cell types.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a final concentration of 10-20 µM for 24-48 hours.

  • PGC-1α Inhibitor Co-treatment: Pre-treat cells with the PGC-1α inhibitor (e.g., SR-18292 at a concentration determined by dose-response experiments, typically in the µM range) for 1-2 hours before adding this compound. Maintain both compounds in the culture medium for the duration of the experiment.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Isolation: Extract total RNA from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a suitable master mix (e.g., SYBR Green) and specific primers for PPARGC1A (PGC-1α), TFAM, NRF1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Glucose Uptake Assay
  • Cell Preparation: Seed cells in 24-well plates and treat as described above.

  • Glucose Starvation: After treatment, wash the cells and incubate in glucose-free medium for 2 hours.

  • Glucose Uptake: Add a fluorescent glucose analog (e.g., 2-NBDG) to the medium and incubate for 30-60 minutes.

  • Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader.

Fatty Acid Oxidation (FAO) Assay
  • Cell Preparation: Seed cells in 24-well plates and treat as described.

  • Substrate Addition: Add a radiolabeled fatty acid (e.g., [³H]palmitic acid) complexed to BSA to the culture medium.

  • Incubation: Incubate for 4-24 hours.

  • Measurement: Measure the amount of radiolabeled H₂O produced as a byproduct of β-oxidation using a scintillation counter.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against PGC-1α and a loading control (e.g., β-actin). Use a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Validation Framework

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 This compound Signaling Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a_exp Increased PGC-1α Expression AMPK->PGC1a_exp Downstream Activation of Downstream Genes (TFAM, NRF1) PGC1a_exp->Downstream Mito Mitochondrial Biogenesis Downstream->Mito Metab Improved Metabolism (Glucose Uptake, FAO) Downstream->Metab

This compound signaling pathway leading to therapeutic effects.

cluster_1 Experimental Workflow start Cell Seeding pretreat Pre-treatment with PGC-1α Inhibitor (or Vehicle) start->pretreat treat Treatment with this compound (or Vehicle) pretreat->treat incubation Incubation (24-48 hours) treat->incubation analysis Endpoint Analysis: - qRT-PCR - Western Blot - Metabolic Assays incubation->analysis

Workflow for validating this compound's effects.

cluster_2 Logical Relationship of Validation Hypothesis Hypothesis: This compound effects are PGC-1α dependent Zln005_effect This compound treatment -> Therapeutic Effect Hypothesis->Zln005_effect Inhibitor_block This compound + PGC-1α Inhibitor -> No Therapeutic Effect Hypothesis->Inhibitor_block Conclusion Conclusion: Hypothesis Supported Zln005_effect->Conclusion Inhibitor_block->Conclusion

References

Zln005: A Comparative Analysis of its Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the activity of Zln005, a potent activator of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), in various cancer cell lines. The data presented here, compiled from recent studies, offers researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of this compound as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Analysis of this compound Activity

The following table summarizes the observed effects of this compound in prostate cancer, non-small cell lung cancer, and a colon adenocarcinoma model. The data is collated from multiple studies to provide a comparative overview.

Cancer Type Cell Line Key Findings with this compound Quantitative Data Highlights Reference
Prostate CancerPC3Activates PGC-1α expression and partially reverses p53-mediated mitochondrial dysfunction.- Treatment with ≤15 µM this compound increased cell survival.- Dose-dependent increase in PGC-1α protein levels with this compound treatment.- Oxygen Consumption Rate (OCR) increased by 30% in p53-overexpressing cells treated with this compound compared to p53-overexpression alone.[1][1][2][3]
Non-Small Cell Lung Cancer (NSCLC)H1299, H460Induces PGC-1α mRNA levels and mitochondrial mass, leading to reduced sensitivity to cisplatin by decreasing apoptosis.- this compound treatment led to a notable increase in the percentage of viable cells in the presence of cisplatin.- A corresponding decrease in the percentage of Annexin V positive (apoptotic) cells was observed with this compound treatment.[4]
Colon Adenocarcinoma (in vivo model)MC38Preconditioning with this compound attenuated tumor burden in a liver metastatic model.- this compound pretreatment significantly attenuated tumor burden and increased the percentage of intratumoral cytotoxic T cells in a mouse model.[5][5][6]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of this compound's activity.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0-20 µM) and/or other compounds like cisplatin for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for PGC-1α
  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PGC-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)
  • Cell Collection: Harvest treated and control cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is then determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK PGC1a PGC-1α This compound->PGC1a Activates AMPK->PGC1a NRF1 NRF1 PGC1a->NRF1 TFAM TFAM PGC1a->TFAM Mito_Biogenesis Mitochondrial Biogenesis NRF1->Mito_Biogenesis TFAM->Mito_Biogenesis p53 p53 p53->PGC1a Mito_Dysfunction Mitochondrial Dysfunction p53->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines (PC3, H1299, H460) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot for PGC-1α) Treatment->Western_Blot Animal_Model Metastatic Mouse Model (MC38) In_Vivo_Treatment This compound Preconditioning Animal_Model->In_Vivo_Treatment Tumor_Analysis Tumor Burden Analysis In_Vivo_Treatment->Tumor_Analysis

Caption: General experimental workflow for this compound evaluation.

References

Zln005 and Fenofibrate in Renal Fibrosis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for chronic kidney disease (CKD), renal fibrosis remains a pivotal target. This guide provides a detailed, data-driven comparison of two compounds, Zln005 and fenofibrate, which have shown promise in mitigating renal fibrosis. We will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies behind these findings.

Mechanism of Action: A Tale of Two Pathways

This compound is a novel small-molecule activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] Its therapeutic effect in renal fibrosis is primarily attributed to the activation of PGC-1α, which in turn enhances mitochondrial biogenesis and homeostasis, and promotes fatty acid oxidation (FAO).[1][2][3] This is crucial as impaired mitochondrial function and reduced FAO in renal tubular epithelial cells are key contributors to the pathogenesis of renal fibrosis.

Fenofibrate, a well-established peroxisome proliferator-activated receptor-alpha (PPARα) agonist, also impacts renal fibrosis by modulating cellular metabolism.[4][5] It upregulates the expression of enzymes involved in FAO.[6] Furthermore, fenofibrate has been shown to exert anti-inflammatory and anti-fibrotic effects by suppressing the nuclear factor-κB (NF-κB) and transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathways.[4][5]

Comparative Efficacy in a Preclinical Model of Renal Fibrosis

A direct comparison of this compound and fenofibrate was conducted in a unilateral ureteral obstruction (UUO) mouse model, a standard preclinical model for renal fibrosis.[1] The results demonstrate that both compounds effectively ameliorate renal fibrosis, with this compound showing an effect as powerful as that of fenofibrate.[1]

Table 1: Effect of this compound and Fenofibrate on Renal Fibrosis Markers in UUO Mice
MarkerSham ControlUUO + VehicleUUO + this compoundUUO + Fenofibrate
Fibronectin (protein expression)Significantly lowerMarkedly increasedAttenuated expressionAttenuated expression
α-SMA (protein expression)Significantly lowerMarkedly increasedAttenuated expressionAttenuated expression
COL1A1 (protein expression)Significantly lowerMarkedly increasedAttenuated expressionAttenuated expression
α-SMA (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression
Col1a1 (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression
Col3a1 (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression
Col4a1 (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression

Data summarized from a study by Xiong et al. (2022).[1]

Table 2: Effect of this compound and Fenofibrate on Renal Inflammation in UUO Mice
MarkerSham ControlUUO + VehicleUUO + this compoundUUO + Fenofibrate
F4/80+ Macrophages Significantly lowerMarkedly increasedReduced infiltrationReduced infiltration
il1β (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression
il6 (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression
Tnfα (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression
iNos (mRNA expression)Significantly lowerMarkedly increasedReduced expressionReduced expression

Data summarized from a study by Xiong et al. (2022).[7]

Table 3: Effect of this compound and Fenofibrate on Mitochondrial Homeostasis in UUO Mice
MarkerSham ControlUUO + VehicleUUO + this compoundUUO + Fenofibrate
PGC-1α (protein expression)HigherLowerIncreasedIncreased
TFAM (protein expression)HigherLowerIncreasedIncreased
LCAD (protein expression)HigherLowerIncreasedIncreased
MCAD (protein expression)HigherLowerIncreasedIncreased

Data summarized from a study by Xiong et al. (2022).[1]

Signaling Pathways and Experimental Workflow

The mechanisms of this compound and fenofibrate, while both converging on the amelioration of renal fibrosis, are initiated through distinct primary targets. The following diagrams illustrate their signaling pathways and the experimental workflow of the comparative study.

Zln005_Signaling_Pathway This compound This compound PGC1a PGC-1α Activation This compound->PGC1a Mito_Homeostasis Mitochondrial Homeostasis (Biogenesis & Function) PGC1a->Mito_Homeostasis FAO Fatty Acid Oxidation PGC1a->FAO Renal_Fibrosis Renal Fibrosis Amelioration Mito_Homeostasis->Renal_Fibrosis FAO->Renal_Fibrosis

This compound Signaling Pathway

Fenofibrate_Signaling_Pathway Fenofibrate Fenofibrate PPARa PPARα Activation Fenofibrate->PPARa NFkB NF-κB Inhibition PPARa->NFkB TGFb_Smad3 TGF-β1/Smad3 Inhibition PPARa->TGFb_Smad3 Inflammation Inflammation NFkB->Inflammation Renal_Fibrosis Renal Fibrosis Amelioration TGFb_Smad3->Renal_Fibrosis Inflammation->Renal_Fibrosis

Fenofibrate Signaling Pathway

Experimental_Workflow Animal_Model Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis Treatment_Groups Treatment Groups: - Sham Control - UUO + Vehicle - UUO + this compound - UUO + Fenofibrate Animal_Model->Treatment_Groups Tissue_Collection Kidney Tissue Collection Treatment_Groups->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis Histology Histology (H&E, Masson, Sirius Red) Analysis->Histology IHC_IF Immunohistochemistry/ Immunofluorescence (Fibronectin, α-SMA, COL1A1, F4/80) Analysis->IHC_IF qRT_PCR qRT-PCR (Fibrosis & Inflammation Markers) Analysis->qRT_PCR Western_Blot Western Blot (Mitochondrial Markers) Analysis->Western_Blot

Experimental Workflow for Comparative Study

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model
  • Animals: Male C57BL/6J mice are used.[1]

  • Procedure: Mice are anesthetized, and the left ureter is ligated at two points. Sham-operated mice undergo the same procedure without ureteral ligation.[8]

  • Treatment: this compound or fenofibrate is administered to the respective treatment groups, typically by oral gavage, for a specified period post-surgery (e.g., 15 days).[8] The vehicle is administered to the control and UUO groups.

In Vitro Model of Renal Fibrosis
  • Cell Line: Renal tubular epithelial cells (TECs) are used.[1]

  • Induction of Fibrosis: Cells are treated with transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype.[1]

  • Treatment: this compound or fenofibrate is added to the cell culture medium to assess their effects on TGF-β1-induced changes.[1]

Histological and Molecular Analyses
  • Histology: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology, and with Masson's trichrome and Sirius Red to assess collagen deposition and fibrosis.[7]

  • Immunohistochemistry/Immunofluorescence: This technique is used to detect the protein expression and localization of fibrosis markers (e.g., Fibronectin, α-SMA, COL1A1), inflammatory markers (e.g., F4/80), and mitochondrial markers (e.g., PGC-1α, TFAM).[1][8]

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from kidney tissue or cells to quantify the mRNA expression levels of genes related to fibrosis, inflammation, and mitochondrial metabolism.[1][8]

  • Western Blot: Protein lysates from kidney tissue or cells are used to determine the protein levels of target molecules, such as those involved in the signaling pathways of this compound and fenofibrate.[8]

Conclusion

Both this compound and fenofibrate demonstrate significant efficacy in mitigating renal fibrosis in a preclinical model. Their mechanisms, while distinct, both address key pathological processes in CKD. This compound's activation of PGC-1α to restore mitochondrial homeostasis presents a targeted approach to addressing the metabolic dysregulation in fibrotic kidneys. Fenofibrate's broader mechanism, encompassing PPARα activation and subsequent anti-inflammatory and anti-fibrotic effects, also proves to be a potent strategy. The finding that this compound is as effective as fenofibrate in this head-to-head comparison underscores its potential as a novel therapeutic agent for renal fibrosis.[1] Further research is warranted to translate these promising preclinical findings into clinical applications for patients with chronic kidney disease.

References

Zln005's Mechanism Confirmed by Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Zln005, a potent activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Through a detailed examination of gene expression data, this document confirms the mechanism of action of this compound and objectively compares its performance with other relevant alternatives. Experimental data is presented in clear, comparative tables, and detailed protocols for key experiments are provided to support reproducibility.

Unveiling the Molecular Impact of this compound

This compound has emerged as a significant small molecule in metabolic research, primarily due to its ability to selectively activate PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1] Gene expression studies have been pivotal in elucidating its mechanism, demonstrating a consistent upregulation of PGC-1α and its downstream target genes in various cell types and tissues. This activation triggers a cascade of events leading to enhanced mitochondrial function, antioxidant defense, and cellular protection.

The therapeutic potential of this compound has been explored in diverse preclinical models, showing promise in ameliorating conditions such as type 2 diabetes, neurodegenerative diseases, and ischemia-reperfusion injuries.[2][3][4] Its tissue-specific effects, particularly the robust induction of PGC-1α in skeletal muscle, highlight its potential as a targeted therapeutic agent.[1][2]

Comparative Gene Expression Analysis

To objectively assess the efficacy of this compound, its impact on gene expression is compared with other known PGC-1α activators or metabolic modulators. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.

Compound Target Gene Cell/Tissue Type Fold Change in mRNA Expression (vs. Control) Reference
This compound (20 µM) PGC-1αL6 Myotubes~3.0[2]
AICAR (1 mM) PGC-1αL6 Myotubes~2.5[2]
This compound (10 µM) PGC-1αhESC-CMs~1.7[5]
This compound (10 µM) TFAMARPE-19 CellsUpregulated[6]
This compound (10 µM) NRF1ARPE-19 CellsUpregulated[6]
This compound (10 µM) SOD1PC12 CellsIncreased[3]
This compound (10 µM) HO-1PC12 CellsIncreased[3]
Fenofibrate PAI-1Mouse LiverSignificantly Reduced[7]
Metformin PGC-1αdb/db mice skeletal muscleIncreased[2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for analyzing its effects on gene expression.

Zln005_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Co-activates Antioxidant_Genes Antioxidant Genes (SOD1, HO-1) PGC1a->Antioxidant_Genes Induces TFAM TFAM NRF1->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

This compound Signaling Pathway

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene & Protein Expression Analysis cluster_functional Mitochondrial Function Assays Cell_Culture Cell Culture (e.g., L6 Myotubes) Treatment Treatment with this compound or other compounds Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Mito_DNA Mitochondrial DNA Copy Number Treatment->Mito_DNA TMRE_Staining TMRE Staining (Membrane Potential) Treatment->TMRE_Staining cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot

Experimental Workflow for Gene Expression Analysis

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.

RNA Extraction and cDNA Synthesis

This protocol outlines the isolation of total RNA from cultured cells and subsequent reverse transcription to complementary DNA (cDNA).

Materials:

  • Cultured cells treated with this compound or control vehicle

  • Phosphate-Buffered Saline (PBS), ice-cold

  • TRIzol™ Reagent or similar RNA isolation reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • cDNA synthesis kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit)

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add 1 mL of TRIzol™ Reagent per 10^7 cells and lyse the cells by repetitive pipetting.

    • Incubate the homogenate for 5 minutes at room temperature.[8]

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.

    • Shake tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent.

    • Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • RNA Wash:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[9]

    • Repeat the wash step.

  • RNA Solubilization:

    • Air-dry the RNA pellet for 5-10 minutes.

    • Dissolve the RNA in an appropriate volume of RNase-free water.

    • Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[8][10] The general steps involve mixing RNA with random primers and dNTPs, followed by the addition of reverse transcriptase and incubation.

Quantitative PCR (qPCR)

This protocol describes the quantification of target gene expression levels using SYBR Green-based qPCR.

Materials:

  • cDNA samples

  • SYBR™ Green PCR Master Mix

  • Forward and reverse primers for target genes (e.g., PGC-1α, TFAM, NRF1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a qPCR master mix containing SYBR™ Green Master Mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA to each well.[11]

    • Include no-template controls (NTC) for each primer set.

  • qPCR Cycling:

    • Perform qPCR using a standard three-step cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds).

        • Annealing/Extension (e.g., 60°C for 1 minute).[12]

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[13]

Western Blotting

This protocol details the detection and quantification of specific proteins from cell lysates.

Materials:

  • Cultured cells treated with this compound or control vehicle

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PGC-1α, anti-TFAM, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in ice-cold RIPA buffer.[14][15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[16]

  • Sample Preparation and Electrophoresis:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[17]

    • Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mitochondrial Function Assays

This protocol measures the relative amount of mtDNA compared to nuclear DNA (nDNA) using qPCR.

Materials:

  • Total DNA extracted from cells

  • Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

  • SYBR™ Green PCR Master Mix

  • qPCR instrument

Procedure:

  • DNA Extraction:

    • Extract total DNA from an equal number of cells for each condition.

  • qPCR:

    • Perform qPCR as described in the qPCR protocol, using primers for both a mitochondrial and a nuclear gene.

  • Data Analysis:

    • Calculate the ΔCt value (CtnDNA - CtmtDNA).

    • The relative mtDNA copy number can be expressed as 2ΔCt.[18]

This protocol assesses mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Live cells cultured in appropriate plates or on coverslips

  • TMRE stock solution (in DMSO)

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Staining:

    • Prepare a working solution of TMRE (e.g., 100-200 nM) in complete medium.[19][20]

    • Remove the culture medium from the cells and add the TMRE staining solution.

    • Incubate for 15-30 minutes at 37°C.[19][20]

  • Imaging:

    • Wash the cells with pre-warmed PBS or medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).[20]

  • Analysis:

    • Quantify the fluorescence intensity of individual cells or cell populations. A decrease in fluorescence intensity indicates mitochondrial depolarization.

References

Confirming ZLN005's Engagement of PGC-1α: A Comparison Guide Utilizing siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and supporting experimental data to confirm the target engagement of ZLN005, a novel small-molecule activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). A key method to validate that the effects of this compound are mediated through PGC-1α is the use of small interfering RNA (siRNA) to knockdown the expression of PGC-1α. This guide will detail the experimental workflow, present comparative data, and outline the signaling pathways involved.

This compound and PGC-1α Activation

This compound is a novel small molecule that has been shown to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] Studies have demonstrated that this compound upregulates PGC-1α mRNA and protein levels in various cell types, including L6 myotubes, human embryonic stem cell-derived cardiomyocytes (hESC-CMs), and renal tubular epithelial cells.[2][3][4] The mechanism of action for this compound-mediated PGC-1α induction is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2]

Validating Target Engagement with siRNA Knockdown

To definitively establish that the biological effects of this compound are a direct result of its interaction with PGC-1α, an siRNA knockdown experiment is a critical step. By specifically silencing the PGC-1α gene, researchers can observe whether the effects of this compound are diminished or abolished.

Experimental Workflow

The general workflow for confirming this compound target engagement using siRNA is as follows:

experimental_workflow cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed cells (e.g., L6 myotubes) transfection Transfect with PGC-1α siRNA or Scrambled Control siRNA cell_culture->transfection zln005_treatment Treat with this compound or DMSO (vehicle control) transfection->zln005_treatment knockdown_verification Verify PGC-1α knockdown (qPCR/Western Blot) zln005_treatment->knockdown_verification functional_assay Perform functional assays (e.g., Fatty Acid Oxidation, Gene Expression) zln005_treatment->functional_assay signaling_pathway This compound This compound AMPK AMPK This compound->AMPK activates PGC1a_gene PGC-1α Gene AMPK->PGC1a_gene activates transcription PGC1a_mRNA PGC-1α mRNA PGC1a_gene->PGC1a_mRNA PGC1a_protein PGC-1α Protein PGC1a_mRNA->PGC1a_protein Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_protein->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation PGC1a_protein->FAO siRNA PGC-1α siRNA siRNA->PGC1a_mRNA degrades

References

Unraveling the Consistency of ZLN005's Biological Effects: A Cross-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental data surrounding the PGC-1α activator, ZLN005, reveals a consistent pattern of efficacy across various preclinical models and research groups. This guide synthesizes findings from multiple laboratories to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's reproducibility, detailing its impact on key signaling pathways and cellular functions. The presented data, experimental protocols, and pathway visualizations aim to facilitate a clearer understanding of this compound's potential as a research tool and therapeutic agent.

This compound has emerged as a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1] Dysregulation of PGC-1α is associated with numerous metabolic diseases, including insulin resistance and type 2 diabetes, making it a significant therapeutic target.[1] The studies compiled here demonstrate a reproducible effect of this compound in upregulating PGC-1α and modulating downstream pathways, leading to beneficial outcomes in diverse disease models.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound as reported by different laboratories.

Table 1: In Vitro Effects of this compound on Gene Expression and Cellular Function

Laboratory/StudyCell LineThis compound ConcentrationKey FindingsReference
Zhang et al. (2013)L6 myotubes10 µmol/LIncreased PGC-1α mRNA levels.[2][2]
L6 myotubes20 µMIncreased glucose uptake by 1.8-fold and palmitic acid oxidation by 1.28-fold.[1][1]
UnspecifiedhESC-CMs10 μMUpregulated PGC-1α mRNA and protein levels.[3][3]
UnspecifiedHK2 cells10, 20, 40 µMDose-dependently elevated PGC-1α and CPT-1α levels.[4][4]
UnspecifiedMurine and human hepatocytesNot specifiedUpregulated mitochondrial mass.[5][6][5][6]

Table 2: In Vivo Effects of this compound in Animal Models

Laboratory/StudyAnimal ModelThis compound DosageKey FindingsReference
Zhang et al. (2013)db/db mice15 mg/kg/day (p.o.)Reduced fasting and random blood glucose levels.[1][1]
UnspecifiedUUO mice40 mg/kg (i.g.)Decreased renal fibrosis.[7][7]
UnspecifiedPND miceNot specifiedIncreased expression of PGC-1α and NRF-1 in the hippocampus.[8][8]
UnspecifiedIschemic AKI mice12 mg/kg (i.p.)Reduced tubular damage.[4][4]
UnspecifiedLiver IRI miceNot specifiedSignificantly decreased liver injury (ALT, AST, LDH levels) and tissue necrosis.[5][9][5][9]

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound involves the activation of the AMPK signaling pathway, which in turn leads to the increased expression of PGC-1α and its downstream targets. This cascade ultimately enhances mitochondrial biogenesis and function.

ZLN005_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK PGC1a PGC-1α Expression AMPK->PGC1a Mito Mitochondrial Biogenesis & Function PGC1a->Mito

This compound primary signaling pathway.

A typical experimental workflow to assess the efficacy of this compound, whether in vitro or in vivo, follows a structured approach from treatment to multi-level analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Outcome Model In Vitro (Cell Lines) or In Vivo (Animal Models) Treatment This compound Administration (Dose and Time Course) Model->Treatment Molecular Molecular Analysis (qPCR, Western Blot) Treatment->Molecular Cellular Cellular/Functional Assays (Metabolism, Viability) Treatment->Cellular Physiological Physiological/Histological Analysis (In Vivo) Treatment->Physiological Data Data Interpretation & Conclusion Molecular->Data Cellular->Data Physiological->Data

A typical experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The reproducibility of this compound's effects is underpinned by consistent methodologies across laboratories. Below are detailed protocols for key experiments frequently cited.

1. Cell Culture and Treatment

  • Cell Lines: L6 myotubes, human embryonic stem cell-derived cardiomyocytes (hESC-CMs), and human kidney 2 (HK2) cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., DMEM for L6 and HK2, specific differentiation media for hESC-CMs) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentration (commonly ranging from 10 to 40 µM).[4] Cells are treated for a specified duration, often 24 to 48 hours, before analysis.[3][4]

2. In Vivo Animal Studies

  • Animal Models: A variety of mouse models have been used, including diabetic db/db mice, unilateral ureteral obstruction (UUO) mice for renal fibrosis, and models for perioperative neurocognitive disorders (PND) and ischemia-reperfusion injury (IRI).[1][4][5][7][8]

  • This compound Administration: Administration routes and dosages are adapted to the specific model. For example, oral gavage (p.o.) at 15 mg/kg/day has been used in db/db mice, while intraperitoneal (i.p.) injection at 12 mg/kg has been used in ischemic acute kidney injury models.[1][4]

  • Ethical Considerations: All animal experiments are conducted in accordance with protocols approved by the respective Institutional Animal Care and Use Committees.[7][8]

3. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using standard methods (e.g., Trizol reagent). First-strand cDNA is synthesized using a reverse transcription kit.

  • qPCR Reaction: qPCR is performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes (e.g., PGC-1α, TFAM, NRF1) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[10]

4. Western Blot Analysis

  • Protein Extraction and Quantification: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, phosphorylated AMPK, α-SMA) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]

5. Functional Assays

  • Glucose Uptake: Glucose uptake in cells like L6 myotubes can be measured using a fluorescent glucose analog, such as 2-NBDG.[2]

  • Fatty Acid Oxidation: Palmitic acid oxidation can be assessed by measuring the rate of radiolabeled CO2 production from [1-14C]palmitic acid.[2]

  • Mitochondrial Respiration: Oxygen consumption rates in isolated mitochondria can be measured using a Clark-type oxygen electrode.[2]

  • Mitochondrial Membrane Potential: Dyes such as TMRE or JC-1 are used to assess mitochondrial membrane potential by fluorescence microscopy or flow cytometry.[7]

References

Meta-analysis of Zln005's efficacy in preclinical models of metabolic syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of Zln005's efficacy in preclinical models of metabolic syndrome, offering a comparative landscape against established and emerging therapeutic alternatives. The data presented herein is collated from publicly available research to facilitate an objective evaluation of this compound's potential in the drug development pipeline.

Executive Summary

This compound, a novel small-molecule activator of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), has demonstrated significant promise in preclinical models of metabolic syndrome, particularly in db/db mice, a well-established model for type 2 diabetes and associated metabolic dysfunctions. In these studies, this compound has been shown to improve glucose homeostasis, enhance insulin sensitivity, and ameliorate dyslipidemia. Its mechanism of action, centered on the tissue-specific activation of PGC-1α in skeletal muscle, offers a distinct therapeutic approach compared to other classes of metabolic drugs. This guide provides a head-to-head comparison of this compound with metformin, a first-line therapy for type 2 diabetes, as well as with representatives from two other major drug classes: sodium-glucose cotransporter-2 (SGLT-2) inhibitors (empagliflozin and dapagliflozin) and glucagon-like peptide-1 (GLP-1) receptor agonists (liraglutide).

Comparative Efficacy in db/db Mice

The following tables summarize the quantitative data from preclinical studies in db/db mice, providing a comparative view of the effects of this compound and its alternatives on key metabolic parameters.

Table 1: Effects on Glucose Homeostasis

ParameterThis compoundMetforminEmpagliflozinDapagliflozinLiraglutide
Fasting Blood Glucose Significant decrease[1]Significant decrease[1]Significant decrease[2][3]Significant decrease[4][5]No significant change[6]
Oral Glucose Tolerance Test (OGTT) Improved glucose tolerance[1][2]Improved glucose toleranceImproved glucose tolerance[2]Ameliorated glucose tolerance[7]Improved glucose tolerance[8]
Insulin Sensitivity (ITT) Improved insulin sensitivity[1]Improved insulin sensitivityImproved insulin sensitivityNot specifiedImproved insulin sensitivity[9]
HbA1c Not specifiedNot specifiedSignificantly decreased[3]Not specifiedSignificantly decreased[8]

Table 2: Effects on Lipid Profile and Body Weight

ParameterThis compoundMetforminEmpagliflozinDapagliflozinLiraglutide
Triglycerides DecreasedNot specifiedSignificantly decreased[3]Markedly elevated in Gla group, not in Dapa group[7]Significantly reduced[10]
Total Cholesterol DecreasedNot specifiedSignificantly decreased[3]Not specifiedMinor, if any, effects[11]
Body Weight No significant effect[1]No significant effectNo significant change[2]No significant effect[5]No appreciable effects[8]
Food Intake No significant effect[1]No significant effectNot specifiedNo significant change[4]No appreciable effects[8]

Mechanisms of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to achieve their metabolic benefits.

Comparative Mechanisms of Action in Metabolic Syndrome cluster_this compound This compound cluster_Metformin Metformin cluster_SGLT2i SGLT-2 Inhibitors cluster_GLP1RA GLP-1 Receptor Agonists This compound This compound AMPK_Z AMPK Activation (in skeletal muscle) This compound->AMPK_Z PGC1a_Z PGC-1α Expression (in skeletal muscle) AMPK_Z->PGC1a_Z Mito_Z Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1a_Z->Mito_Z Glucose_Uptake_Z Glucose Uptake PGC1a_Z->Glucose_Uptake_Z Metformin Metformin Complex1 Mitochondrial Complex I Inhibition (Liver) Metformin->Complex1 AMPK_M AMPK Activation Complex1->AMPK_M Gluconeo Decreased Hepatic Gluconeogenesis AMPK_M->Gluconeo Glucose_Uptake_M Increased Peripheral Glucose Uptake AMPK_M->Glucose_Uptake_M SGLT2i SGLT-2 Inhibitors (e.g., Empagliflozin) SGLT2 SGLT-2 Inhibition (Kidney) SGLT2i->SGLT2 Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Glucose_Excretion GLP1RA GLP-1 Receptor Agonists (e.g., Liraglutide) GLP1R GLP-1 Receptor Activation GLP1RA->GLP1R Insulin_Secretion Increased Insulin Secretion (Glucose-dependent) GLP1R->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion GLP1R->Glucagon_Secretion Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Satiety Increased Satiety GLP1R->Satiety

Caption: Overview of the primary mechanisms of action for this compound and comparator drug classes.

This compound Signaling Pathway in Skeletal Muscle

This compound exerts its effects in skeletal muscle through the activation of the PGC-1α pathway, a master regulator of mitochondrial biogenesis and energy metabolism.

Zln005_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Mildly uncouples ADP_ATP_Ratio Increased ADP/ATP Ratio Mitochondria->ADP_ATP_Ratio AMPK AMPK Activation ADP_ATP_Ratio->AMPK PGC1a_Promoter PGC-1α Promoter AMPK->PGC1a_Promoter Activates transcription PGC1a_Expression Increased PGC-1α Expression PGC1a_Promoter->PGC1a_Expression NRF1 NRF1 PGC1a_Expression->NRF1 FAO_Genes Fatty Acid Oxidation Genes (e.g., MCAD) PGC1a_Expression->FAO_Genes GLUT4 GLUT4 Expression PGC1a_Expression->GLUT4 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis FAO Increased Fatty Acid Oxidation FAO_Genes->FAO Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound signaling cascade in skeletal muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for key experiments cited in the evaluation of this compound and its comparators.

Oral Glucose Tolerance Test (OGTT)
  • Animal Preparation: Mice are fasted for 6 hours (or overnight, depending on the specific study protocol) with free access to water.[2][12]

  • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.[2][12]

  • Glucose Administration: A bolus of glucose (typically 1.5-2 g/kg body weight) is administered orally via gavage.[2][12]

  • Blood Sampling: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[2]

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Animal Preparation: Mice are fasted for a shorter duration, typically 4-6 hours, with access to water.

  • Baseline Measurement: A baseline blood glucose level is recorded from the tail vein.

  • Insulin Administration: Human insulin (typically 0.75-1 U/kg body weight) is injected intraperitoneally (IP).[6]

  • Blood Sampling: Blood glucose is monitored at various intervals after insulin injection (e.g., 15, 30, 45, and 60 minutes).[6]

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for evaluating the chronic efficacy of a metabolic drug in a preclinical model.

Experimental_Workflow Start Start: Acclimatize db/db mice Grouping Randomize into treatment groups: - Vehicle - this compound - Comparator(s) Start->Grouping Dosing Chronic Oral Dosing (e.g., 6-8 weeks) Grouping->Dosing Monitoring Monitor: - Body Weight - Food/Water Intake - Blood Glucose (weekly) Dosing->Monitoring Metabolic_Tests Perform Metabolic Tests: - OGTT (e.g., week 4) - ITT (e.g., week 5) Monitoring->Metabolic_Tests Terminal_Collection Terminal Sacrifice & Tissue Collection: - Blood (for lipids, insulin) - Skeletal Muscle - Liver Metabolic_Tests->Terminal_Collection Analysis Data Analysis: - Statistical comparisons - Gene expression analysis Terminal_Collection->Analysis End End: Report Findings Analysis->End

Caption: A generalized preclinical experimental workflow.

Conclusion

This compound demonstrates a compelling preclinical profile for the treatment of metabolic syndrome, with a unique mechanism of action that differentiates it from existing therapies. Its ability to improve glucose homeostasis and insulin sensitivity, coupled with a favorable lipid profile, positions it as a promising candidate for further development. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound within the broader landscape of metabolic disease therapeutics. Further studies are warranted to explore its long-term efficacy and safety profile in more diverse preclinical models.

References

Safety Operating Guide

Proper Disposal of Zln005: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Zln005, a potent activator of the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α). Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with standard chemical waste management protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Summary of Key Safety and Handling Information

PropertyInformationSource
Physical Appearance Solid, off-white to light brown powder[1]
Shipping Classification Non-hazardous chemical[1]
Solubility Soluble in DMSO, not in water[1][2]
Storage (Powder) -20°C for long term (months to years)[1]
Storage (in DMSO) -80°C for up to 2 years

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether it is in solid form or dissolved in a solvent such as DMSO.

Disposal of Solid this compound Waste
  • Waste Identification and Collection:

    • Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and designate it as "Non-hazardous solid chemical waste for disposal."

  • Personal Protective Equipment (PPE):

    • Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal Pathway:

    • Treat solid this compound as a standard non-hazardous chemical waste.

    • Do not dispose of solid chemical waste in general laboratory trash to avoid accidental exposure to custodial staff.

    • Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This typically involves collection by the institution's environmental health and safety (EHS) office.

Disposal of this compound in DMSO Solution
  • Waste Identification and Collection:

    • Collect this compound solutions in DMSO in a dedicated, sealed, and properly labeled waste container for organic solvent waste.

    • The label must clearly indicate "Hazardous Waste," the full chemical names of the contents (this compound and Dimethyl Sulfoxide), and the approximate concentrations.

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO).

  • Disposal Pathway:

    • DMSO solutions should be disposed of as flammable or organic solvent waste.

    • Never pour DMSO solutions down the drain.

    • Follow your institution's established procedures for the collection and disposal of chemical waste, which will be managed by your EHS department.

Experimental Protocols

This document does not cite specific experiments. For detailed methodologies of experiments involving this compound, please refer to the relevant scientific literature.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Zln005_Disposal_Workflow cluster_start Start: this compound Waste cluster_form Identify Form cluster_solid Solid Waste Pathway cluster_dmso DMSO Solution Pathway start This compound Waste (Solid or in DMSO) identify_form Identify Physical Form start->identify_form collect_solid Collect in Labeled Container ('Non-Hazardous Solid Waste') identify_form->collect_solid Solid collect_dmso Collect in Labeled Container ('Hazardous Organic Waste') identify_form->collect_dmso In DMSO store_solid Store for EHS Pickup collect_solid->store_solid ehs_solid EHS Disposal store_solid->ehs_solid store_dmso Store for EHS Pickup collect_dmso->store_dmso ehs_dmso EHS Disposal store_dmso->ehs_dmso

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zln005
Reactant of Route 2
Reactant of Route 2
Zln005

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.